Product packaging for Cefmetazole(Cat. No.:CAS No. 56796-20-4)

Cefmetazole

Cat. No.: B193816
CAS No.: 56796-20-4
M. Wt: 471.5 g/mol
InChI Key: SNBUBQHDYVFSQF-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefmetazole is a second-generation cephamycin antibiotic classified as a β-lactam. It is a parenteral, bactericidal agent with a broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes . In a research context, this compound has gained significant attention as a potential alternative to carbapenems for studying infections caused by Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales (ESBL-E) . Its high urinary recovery rate as an unchanged form also makes it a valuable compound for in vitro and pre-clinical research models of urinary tract infections (UTI) . The antibacterial action of this compound, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. Researchers should note that its chemical structure includes a tetrazolethiomethyl side chain, which has been associated with the potential to cause a disulfiram-like reaction when combined with alcohol and may prolong prothrombin time . This compound is highly bound to plasma proteins and is primarily excreted unchanged in the urine, meaning pharmacokinetic parameters can be significantly affected by renal function . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N7O5S3 B193816 Cefmetazole CAS No. 56796-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56796-39-5 (mono-hydrochloride salt)
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022756
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.16e+00 g/L
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56796-20-4
Record name Cefmetazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56796-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefmetazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFMETAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cefmetazole: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Cefmetazole, a second-generation cephamycin antibiotic. The document details its mechanism of action, physicochemical characteristics, stability profile, and established synthetic pathways, offering valuable insights for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a semi-synthetic cephamycin antibiotic known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] Its structure is characterized by a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes. The core of its structure is the cephem bicyclic system, with key side-groups at positions 3 and 7 that determine its antibacterial spectrum and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₇N₇O₅S₃ [1]
Molecular Weight 471.54 g/mol [1]
CAS Number 56796-20-4 [1]
Appearance White to off-white crystalline powder N/A
Half-life ~1.5 hours [2]

| Bioavailability | ~100% (Intramuscular injection) |[2] |

1.1. Stability

The stability of this compound sodium is a critical factor for its formulation and clinical use. It is susceptible to degradation under specific environmental conditions.

  • pH Stability: this compound sodium is relatively stable in solutions with a pH range of 5 to 9.[3]

  • Environmental Factors: The compound is unstable when exposed to heat, moisture, and light.[3]

  • Storage Recommendations: To maintain its integrity, this compound sodium should be stored in dark, cold conditions with a relative humidity below 60%.[3] Due to its instability in various solutions, it is recommended that reconstituted solutions be used freshly.[3]

Mechanism of Action

This compound's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[2][4]

  • Target Binding: The drug actively binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes located within the bacterial cell wall.[1][5]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[4][6]

  • Cell Lysis: The disruption of the cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[4][6]

G cluster_drug This compound Action cluster_bacteria Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Synthesis Peptidoglycan Synthesis PBPs->Synthesis Inhibits Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Disrupts Synthesis->Crosslinking Leads to CellWall Cell Wall Integrity Crosslinking->CellWall Maintains Crosslinking->CellWall Compromises Lysis Bacterial Cell Lysis (Death) CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The following sections describe a common pathway for the preparation of this compound Sodium, based on methodologies outlined in patent literature. This process involves the acylation of a cephem core, followed by deprotection and salt formation.

G Start Starting Material (e.g., 7-MAC) Intermediate This compound Benzyl Ester Start->Intermediate Acylation (Organic Base) SideChain Side-Chain Solution (Mercaptoacetic acid + Chloroacetonitrile) SideChain->Intermediate Acid This compound Acid Intermediate->Acid Deprotection (FeCl₃) Final This compound Sodium Acid->Final Salt Formation (Sodium Bicarbonate)

Caption: General workflow for this compound synthesis.

3.1. Experimental Protocols

The protocols described below are derived from patent CN101787040B, which details a method for industrial production.

Protocol 1: Preparation of the Side-Chain Solution

  • Dissolve sodium hydroxide in water in a reaction vessel.

  • Add mercaptoacetic acid and chloroacetonitrile to the solution to initiate the reaction.

  • Following the reaction, add sodium chloride and ethyl acetate.

  • Stir the mixture until all solids are dissolved, then allow the phases to separate.

  • Collect the solvent phase containing the desired side-chain for use in the next step.

Protocol 2: Synthesis of this compound Benzyl Ester

  • Dissolve 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid benzyl ester (7-MAC) in dichloromethane.

  • Add an organic base (e.g., triethylamine or pyridine) and the side-chain solution prepared in Protocol 1.[7]

  • Stir the mixed solution to allow the acylation reaction to proceed.

  • After the reaction, allow the mixture to separate into phases.

  • Remove the aqueous phase and perform a secondary phase separation on the solvent phase to yield the this compound benzyl ester.

Protocol 3: Deprotection and Formation of this compound Acid

  • Dissolve ferric trichloride in ether and add dichloromethane.

  • Add the this compound benzyl ester solution dropwise to the ferric trichloride solution and react for 0.5 to 1 hour.

  • Perform a phase separation, removing the aqueous phase.

  • Back-extract the solvent phase with an alkali solution and retain the resulting aqueous phase.

  • Add seed crystals to the aqueous phase, stir, and allow this compound acid to crystallize.

  • Isolate the crystalline product.

Protocol 4: Formation of this compound Sodium

  • Dissolve the isolated this compound acid in an aqueous alkali solution (e.g., sodium bicarbonate solution).

  • Freeze-dry the resulting solution to obtain the final product, this compound sodium.

3.2. Synthesis Route Summary

Different synthetic strategies for this compound have been reported, primarily differing in starting materials and reaction conditions.

Table 2: Comparison of this compound Synthesis Routes

Feature Method 1 (CN101787040B) Method 2 (CN103709179A)
Starting Material 7-MAC (7-amino-3-cephem-4-carboxylic acid benzyl ester derivative) 7β-dichloroacetamido-3-cephem-4-carboxylic acid triethylamine salt
Key Steps Acylation, Deprotection (FeCl₃), Salt Formation Silanization, Halogenation, Methoxylation, Chain Extension, Salt Formation
Reported Yield 58-62% 55-65%

| Reported Purity | 92% | High Purity (unspecified value) |

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.[8] These methods are crucial for quality control during manufacturing, stability testing, and pharmacokinetic studies. A typical analysis might involve a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[9] The development of stability-indicating HPLC methods is particularly important to separate the active pharmaceutical ingredient from any potential degradants.[8][9]

References

The Genesis of a Cephamycin: An In-depth Technical Guide to the Discovery and Development of Cefmetazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and clinical application of Cefmetazole, a second-generation cephamycin antibiotic. Developed by Sankyo Co., Ltd. (now Daiichi Sankyo) in Japan, this compound emerged as a significant broad-spectrum antibacterial agent. This document details its historical development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key preclinical and clinical findings. Methodologies for crucial experiments are outlined, and quantitative data are presented in structured tables for comparative analysis. Visual diagrams of its mechanism of action and developmental workflow are provided to enhance understanding.

Introduction: The Rise of a New Antibiotic

This compound, also known as CS-1170, is a semisynthetic cephamycin antibiotic that marked a notable advancement in the treatment of bacterial infections.[1] Its development in the late 1970s and subsequent launch in 1980 under the trade name Cefmetazon® by the Japanese pharmaceutical company Sankyo Co., Ltd., provided clinicians with a potent weapon against a wide array of pathogens.[2] As a second-generation cephalosporin, this compound offered a broader spectrum of activity compared to its predecessors, particularly against Gram-negative bacteria and anaerobic organisms, including beta-lactamase-producing strains.[3][4]

This guide will trace the journey of this compound from its initial discovery through its extensive preclinical and clinical evaluation to its established role in antibacterial therapy.

Discovery and Development Timeline

The development of this compound was a multi-year endeavor by Sankyo, culminating in its successful launch. The following diagram illustrates the key milestones in its history.

G cluster_0 Pre-clinical Development cluster_1 Clinical Development cluster_2 Regulatory & Post-Marketing Discovery (CS-1170) Discovery (CS-1170) Synthesis & Characterization Synthesis & Characterization Discovery (CS-1170)->Synthesis & Characterization In Vitro & In Vivo Studies In Vitro & In Vivo Studies Synthesis & Characterization->In Vitro & In Vivo Studies Toxicology Studies Toxicology Studies In Vitro & In Vivo Studies->Toxicology Studies Phase I Trials Phase I Trials In Vitro & In Vivo Studies->Phase I Trials Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Phase III Trials Phase III Trials Phase II Trials->Phase III Trials NDA Submission NDA Submission Phase III Trials->NDA Submission Launch (1980) Launch (1980) NDA Submission->Launch (1980) Cefmetazon® Post-Marketing Surveillance Post-Marketing Surveillance Launch (1980)->Post-Marketing Surveillance

Caption: Key milestones in the discovery and development of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[5] This action is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[6] The methoxy group at the 7-alpha position of the cephem nucleus confers stability against hydrolysis by many beta-lactamases, enzymes that are a common cause of bacterial resistance to beta-lactam antibiotics.[1]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

G cluster_0 Inside Bacterial Cell This compound This compound Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) This compound->Penicillin-Binding Proteins (PBPs) Binds to & Inactivates Bacterial Cell Bacterial Cell Cell Wall Cross-linking Cell Wall Cross-linking Penicillin-Binding Proteins (PBPs)->Cell Wall Cross-linking Catalyzes Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Cell Wall Cross-linking Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Cross-linking->Bacterial Cell Lysis Inhibition leads to G Patient Population (n=118,318) Patient Population (n=118,318) This compound Administration This compound Administration Patient Population (n=118,318)->this compound Administration Data Collection Data Collection This compound Administration->Data Collection Physician Surveys Physician Surveys Data Collection->Physician Surveys Voluntary Reporting Systems Voluntary Reporting Systems Data Collection->Voluntary Reporting Systems Data Analysis Data Analysis Physician Surveys->Data Analysis Voluntary Reporting Systems->Data Analysis ADR Incidence Rate Calculation ADR Incidence Rate Calculation Data Analysis->ADR Incidence Rate Calculation

References

Cefmetazole: A Comprehensive Pharmacological and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

Cefmetazole is a semisynthetic cephamycin antibiotic, often categorized with the second-generation cephalosporins, recognized for its broad spectrum of antibacterial activity.[1][2] This technical guide provides an in-depth overview of the pharmacological profile and pharmacokinetic properties of this compound, designed for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from various in vitro and in vivo studies, as well as clinical trials.

Pharmacological Profile

This compound's efficacy stems from its potent bactericidal action, extensive antibacterial spectrum, and stability against certain bacterial resistance mechanisms.

Mechanism of Action

Like other beta-lactam antibiotics, the bactericidal activity of this compound is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The process involves this compound binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][5] PBPs are crucial enzymes for the synthesis and cross-linking of peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[3][6]

cluster_drug This compound cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Loss of

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its spectrum is comparable to second-generation cephalosporins, but with notable activity against anaerobic organisms like Bacteroides fragilis.[1][7] It is also effective against many beta-lactamase-producing bacteria that are resistant to first-generation cephalosporins and penicillins.[1]

The in vitro activity of this compound has been evaluated against a wide range of clinical isolates. It has demonstrated effectiveness against Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus species, Escherichia coli, Klebsiella species, and indole-positive Proteus species.[8][9][10][11] this compound is particularly noted for its stability against hydrolysis by various beta-lactamases.[8][9] Furthermore, it has shown efficacy in treating infections caused by Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales, making it a potential alternative to carbapenems in certain clinical scenarios.[12][13][14]

Mechanisms of Resistance

Despite its stability against many β-lactamases, resistance to this compound can emerge. In organisms like Escherichia coli, a primary mechanism of acquired resistance involves a decrease in the expression of outer membrane porin genes, specifically ompF and ompC.[12][15] These porins function as channels for the entry of antibiotics into the bacterial cell. Reduced expression of these genes limits the intracellular concentration of this compound, thereby increasing the minimum inhibitory concentration (MIC).[15][16] Studies have shown that this porin-deficient resistance can be reversible, with susceptibility returning after the removal of antibiotic pressure.[12][15] The concomitant use of β-lactamase inhibitors like relebactam has been shown to suppress the acquisition of this resistance by activating ompF expression.[12][15][16]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of an antibiotic is significantly influenced by its pharmacokinetic profile. This compound is administered parenterally, either intravenously (IV) or intramuscularly (IM), as it is not absorbed orally.[1]

cluster_adme This compound Pharmacokinetics (ADME) Absorption Absorption (IV/IM Administration) Distribution Distribution (Tissues & Fluids) Protein Binding: 65-85% Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism (No Appreciable Metabolism) Excretion Excretion (Primarily Unchanged in Urine) Distribution->Excretion Elimination from Plasma

Caption: Overview of this compound's ADME profile.

Absorption

Following intramuscular administration, this compound is rapidly absorbed, with mean peak serum concentrations (Cmax) reached in approximately 1.24 hours.[17] Both Cmax and the area under the serum concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics over the therapeutic range.[17][18] After a 30-minute intravenous infusion of a 2-gram dose, mean peak plasma levels of 126 µg/mL have been observed.[19][20]

Distribution

This compound is well-distributed into various body tissues and fluids.[6] The plasma protein binding of this compound is concentration-dependent, ranging from approximately 65% to 85%.[19][20][21] As plasma concentrations increase, the percentage of protein binding decreases.[19][20] The apparent volume of distribution has been reported to be around 0.165 ± 0.025 L/kg.[22]

Metabolism

This compound does not undergo any appreciable metabolism in the body.[4][23]

Excretion

The primary route of elimination for this compound is renal excretion.[22] A significant portion of the administered dose, typically 60% to 75%, is recovered as biologically active, unchanged drug in the urine within the first 6 hours post-infusion.[19][20][24][25] The elimination half-life (t½) in healthy adults with normal renal function is approximately 1.1 to 1.3 hours.[18][19][20] The elimination rate is significantly correlated with creatinine clearance, and therefore, dosage adjustments are necessary for patients with impaired renal function.[24]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetic parameters and in vitro antibacterial activity of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationReference(s)
Dose 30 mg/kg or 2 g30 mg/kg or 0.375-2 g[18],[19],[17]
Cmax (µg/mL) ~126 (at end of 30-min infusion)17.0 - 74.2 (dose-dependent)[19],[17]
Tmax (h) End of infusion~1.24[19],[17]
Elimination Half-life (t½) (h) ~1.1 - 1.3~1.3[18],[19]
Plasma Clearance (L/h) 3.8 - 12.5N/A[18]
Urinary Excretion (% of dose) 60-70% (in 6h)68.8 - 86.0%[19],[17]
Protein Binding (%) 65 - 8565 - 85[19],[21]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 2: In Vitro Activity of this compound Against Selected Bacterial Pathogens

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus0.39 - 6.25N/AN/A[10]
Escherichia coli≤ 0.78 - 25.0N/AN/A[9]
Klebsiella pneumoniae≤ 0.78 - 25.0N/AN/A[9]
Proteus vulgaris≤ 0.78 - 25.0N/AN/A[9]
Bacteroides fragilis≤ 0.78 - 25.0N/AN/A[9]
ESBL-producing E. coliMIC ≤1 in 57-84% of isolatesN/AN/A[13],[26]
ESBL-producing K. pneumoniaeMIC ≤1 in 50-92% of isolatesN/AN/A[13],[26]

MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit the growth of 50%/90% of isolates.

Experimental Protocols

The characterization of this compound's pharmacological and pharmacokinetic profile relies on a variety of standardized experimental methodologies.

Determination of Pharmacokinetic Parameters

A common protocol for pharmacokinetic studies in human volunteers involves the administration of a single dose of this compound, either intravenously or intramuscularly.[17][18]

  • Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent.[18]

  • Drug Administration: A specified dose (e.g., 30 mg/kg) is administered as a slow IV infusion over 30-60 minutes or as a deep IM injection.[17][18][24]

  • Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 hours) post-administration. Urine is often collected over a 24-hour period.[18][24]

  • Concentration Analysis: this compound concentrations in serum or plasma are quantified using a validated high-performance liquid chromatography (HPLC) method.[17][18]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a pharmacokinetic model, typically a one-compartment open model for IM administration or a two-compartment model for IV administration, to calculate parameters such as half-life, clearance, and volume of distribution.[17][18][24]

In Vitro Susceptibility Testing

The antibacterial spectrum is determined by measuring the Minimum Inhibitory Concentration (MIC) for various bacterial isolates.

  • Methodology: The broth microdilution method is a standard technique used, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][13]

  • Procedure: Serial twofold dilutions of this compound are prepared in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Investigation of Resistance Mechanisms

The molecular basis of acquired resistance is often investigated using a combination of microbiological and molecular biology techniques.[12][15][16]

cluster_workflow Workflow for Investigating this compound Resistance Start Isolate Clinical Strains (e.g., E. coli) Exposure Serial Passage Culture with Sub-MIC this compound Start->Exposure MIC_Test Monitor for MIC Increase (Resistance Acquisition) Exposure->MIC_Test RNA_Extraction RNA Extraction from Resistant & Susceptible Strains MIC_Test->RNA_Extraction Resistant Strains Identified RT_PCR Real-Time RT-PCR for Target Gene Expression (ompF, ompC, ampC, etc.) RNA_Extraction->RT_PCR Analysis Compare Gene Expression Levels Between Resistant and Susceptible Strains RT_PCR->Analysis

Caption: Experimental workflow for resistance mechanism studies.

  • Induction of Resistance: Clinical isolates are serially passaged in media containing sub-inhibitory concentrations of this compound to select for resistant mutants.[12][15]

  • Phenotypic Confirmation: The development of resistance is confirmed by demonstrating a significant increase in the MIC compared to the parent strain.[16]

  • Gene Expression Analysis: Total RNA is extracted from both the resistant and the original susceptible strains. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is then used to quantify the mRNA expression levels of target genes, such as those encoding for porins (ompF, ompC), efflux pumps, and β-lactamases (ampC).[12][15][16]

  • Data Analysis: The relative expression of these genes in the resistant strain is compared to that in the susceptible strain to identify the molecular mechanisms responsible for resistance.[15]

Conclusion

This compound remains a clinically relevant cephamycin antibiotic with a favorable pharmacological profile characterized by a broad antibacterial spectrum, including activity against anaerobes and many ESBL-producing organisms. Its pharmacokinetic properties allow for effective parenteral dosing, with rapid absorption and primary elimination via the kidneys. Understanding its mechanism of action, spectrum of activity, and potential resistance pathways is crucial for its appropriate and effective use in clinical practice. The experimental protocols detailed provide a framework for the continued evaluation of this compound and the development of strategies to combat emerging resistance.

References

Cefmetazole: A Technical Guide to a Second-Generation Cephamycin Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of cefmetazole, a semisynthetic cephamycin antibiotic classified within the second generation of cephalosporins. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. This compound is distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including its stability against many β-lactamases.[1][2] This document summarizes quantitative data in structured tables and provides detailed protocols and pathway visualizations to facilitate a deeper understanding of this compound's role in antibacterial therapy.

Introduction

This compound is a parenteral cephamycin antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics.[1][3] It is categorized as a second-generation cephalosporin, a group that exhibits a broader spectrum of activity against Gram-negative bacteria compared to the first generation.[4][5] As a cephamycin, this compound is particularly noted for its potent activity against anaerobic bacteria, such as Bacteroides fragilis, and its resistance to hydrolysis by many β-lactamase enzymes.[1][6][7] These characteristics have established its utility in the treatment of various infections and as a prophylactic agent in surgical procedures.[1][6] This guide delves into the core scientific principles governing its function and application.

Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for this compound, consistent with all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][8][9] It achieves its bactericidal effect by acylating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[8][12] The process begins in the cytoplasm with the synthesis of precursors UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc), which are then assembled into lipid-linked intermediates at the cell membrane before being incorporated into the growing peptidoglycan layer in the periplasmic space.[12][13][14] this compound acts at this final, extracellular stage by preventing the cross-linking of peptidoglycan chains.[15]

Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Interaction with Penicillin-Binding Proteins (PBPs)

This compound's bactericidal activity results from its high affinity for essential PBPs.[10][11] By binding to the active site of these transpeptidase enzymes, it blocks the formation of peptide cross-links between adjacent glycan strands, which are critical for the structural rigidity of the cell wall.[8][15] this compound has shown a notable affinity for a specific PBP fraction in methicillin-resistant Staphylococcus aureus (MRSA), contributing to its activity against some of these challenging strains.[2]

Antimicrobial Spectrum and Resistance

In Vitro Activity

This compound demonstrates a broad spectrum of in vitro activity against a range of pathogens.[1][3] This includes many Gram-positive cocci, most species of the Enterobacteriaceae family, and numerous anaerobic organisms.[16] Its activity is comparable, and in some cases slightly superior, to that of cefoxitin.[16][17] The interpretive breakpoints for susceptibility to this compound are often defined as a Minimum Inhibitory Concentration (MIC) of ≤8.0 µg/ml.[17][18]

Table 1: In Vitro Antimicrobial Activity of this compound (MIC µg/mL)
Organism MIC₅₀ MIC₉₀
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-Susceptible)2.0 - 4.04.0 - 8.0
Streptococcus pneumoniae≤0.51.0
Streptococcus pyogenes≤0.12≤0.12
Gram-Negative Aerobes
Escherichia coli≤1.04.0
Klebsiella pneumoniae≤1.04.0
Proteus mirabilis≤1.02.0
Haemophilus influenzae≤1.0≤1.0
Enterobacter cloacae (ESBL-producing)≤1.04.0
Anaerobic Organisms
Bacteroides fragilis group4.032.0
Prevotella melaninogenica≤0.251.0
(Note: Values are compiled from multiple sources and may vary based on testing methodology and geographic location.[2][16][19][20])
Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics is a significant clinical concern. While this compound is stable against many common β-lactamases, a primary mechanism of resistance involves the production of inducible, chromosomally-encoded AmpC β-lactamases by organisms like Enterobacter cloacae and Serratia marcescens.[21][22] this compound itself has been identified as a potent inducer of these enzymes.[21][23] The induction of β-lactamase can lead to the degradation of this compound and other co-administered β-lactam antibiotics, potentially resulting in therapeutic failure.[24]

G cluster_b Inside Bacterium This compound This compound (Inducer) AmpR AmpR (Transcriptional Regulator) This compound->AmpR Activates InactiveMetabolite Inactive Metabolites This compound->InactiveMetabolite Bacterium Bacterium (e.g., Enterobacter) AmpC ampC gene (Chromosomal) AmpR->AmpC Induces Transcription BetaLactamase AmpC β-Lactamase (Enzyme) AmpC->BetaLactamase Expression BetaLactamase->this compound Hydrolysis OtherBlactam Other β-Lactam Antibiotics BetaLactamase->OtherBlactam Hydrolysis OtherBlactam->InactiveMetabolite

Caption: Logical Flow of AmpC β-Lactamase Induction by this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

This compound is administered parenterally via intravenous or intramuscular injection, after which it is well-distributed in body tissues and fluids.[1][9] Its pharmacokinetic profile is characterized by a relatively short elimination half-life, necessitating administration two to three times daily for the treatment of active infections.[1][25] The drug is primarily eliminated unchanged by the kidneys.[9] A significant portion of this compound is bound to plasma proteins.[7][26]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
Parameter Value Range
Elimination Half-life (t½)1.1 - 1.3 hours
Plasma Clearance (CL)3.8 - 12.5 L/h
Volume of Distribution (Vd)0.165 ± 0.025 L/kg
Plasma Protein Binding65% - 85%
Urinary Excretion (unchanged)60% - 70% (over 6 hours)
(Data compiled from multiple studies.[7][25][26])
Pharmacodynamic Properties

The efficacy of β-lactam antibiotics like this compound is best correlated with the duration of time that the free (unbound) drug concentration remains above the MIC of the infecting pathogen (%fT > MIC).[26] For cephalosporins, a %fT > MIC of 60-70% of the dosing interval is often targeted to achieve a bactericidal effect.[26] Understanding this relationship is crucial for designing optimal dosing regimens, particularly for treating infections caused by less susceptible organisms or those with the potential for resistance, such as ESBL-producing Enterobacterales.[26][27]

Clinical Applications and Efficacy

This compound has been utilized in the treatment of a wide array of bacterial infections.[1][8] Its broad-spectrum coverage, including anaerobic activity, makes it a viable option for:

  • Intra-abdominal infections [1][28]

  • Gynecologic infections [1]

  • Lower respiratory tract infections [1][28]

  • Urinary tract infections [1][8]

  • Skin and soft tissue infections [1][8]

Furthermore, this compound is effective for surgical prophylaxis to reduce the incidence of postoperative infections in procedures classified as clean-contaminated or potentially contaminated, such as colorectal surgery, hysterectomy, and cholecystectomy.[1][6] Clinical trials have demonstrated its efficacy to be comparable to other established agents used for these indications.[6]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized in vitro susceptibility test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

I. Materials and Reagents:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1.5 x 10⁸ CFU/mL)

  • Sterile diluents (e.g., water or saline)

  • Incubator (35°C ± 2°C)

II. Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the test organism in a sterile broth or saline, adjusting its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except the sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing broth and inoculum but no antibiotic) must be included.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control well should be turbid, and the sterility control well should be clear.

G A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B E Inoculate Microtiter Plate Wells (Final Conc. ~5x10^5 CFU/mL) B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Standardize and Dilute Inoculum C->D D->E F Incubate Plate (16-20 hours at 35°C) E->F G Visually Read Results F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Experimental Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound remains a significant member of the second-generation cephalosporins, valued for its broad-spectrum activity that extends to anaerobic pathogens and its stability in the presence of many β-lactamases. Its mechanism, centered on the potent inhibition of bacterial cell wall synthesis, is well-characterized. A thorough understanding of its pharmacokinetic and pharmacodynamic profile, alongside its propensity to induce AmpC β-lactamases, is critical for its effective and judicious use in clinical and research settings. The standardized protocols for its evaluation, such as MIC determination, are fundamental to ongoing surveillance and drug development efforts in the fight against bacterial infections.

References

Methodological & Application

Application Notes and Protocols for Cefmetazole In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the in vitro susceptibility of bacteria to Cefmetazole. The following sections outline the procedures for Broth Microdilution, Agar Dilution, and Disk Diffusion susceptibility testing, including quality control parameters.

Introduction

This compound is a cephamycin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) has historically provided interpretive criteria for this compound; however, it is important to note that these breakpoints have been removed from the most recent CLSI M100 documents.[2] Therefore, the provided breakpoints should be used for research purposes or with the understanding that they are no longer actively updated by the CLSI.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Experimental Protocol
  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound analytical standard powder.

    • Consult the manufacturer's instructions for the appropriate solvent to dissolve the powder, typically sterile distilled water.

    • Prepare a stock solution at a concentration of at least 1000 µg/mL.[5]

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Aliquot and store at -60°C or below until use.[5]

  • Preparation of Microdilution Plates:

    • Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).[6][7]

    • The final volume in each well should be 100 µL.[6]

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[5]

  • Inoculum Preparation:

    • From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow Diagram

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC, where the antimicrobial agent is incorporated into the agar medium.[9]

Experimental Protocol
  • Preparation of this compound-Containing Agar Plates:

    • Prepare a sterile stock solution of this compound as described for the broth microdilution method.

    • Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly by inverting the bottle.

    • Pour the agar into sterile petri dishes to a uniform depth of 3-4 mm.[10]

    • Allow the plates to solidify at room temperature.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described previously.

    • For some protocols, this suspension may be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10⁴ CFU per spot.[5]

  • Inoculation and Incubation:

    • Using an inoculum-replicating device, spot-inoculate the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_agar Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_agar inoculate Spot Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Agar Dilution Workflow Diagram

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that measures the ability of an antimicrobial agent to inhibit bacterial growth on an agar surface.[11]

Experimental Protocol
  • Media Preparation:

    • Use Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm in 150 mm petri dishes.[10]

    • The pH of the MHA should be between 7.2 and 7.4.

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland standard as previously described.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Press the swab firmly against the inside of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[5]

  • Application of Disks and Incubation:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[12]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or calipers.[10]

    • Interpret the zone size according to the established breakpoints.

Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plates Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Surface with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate apply_disk Apply 30 µg this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret_results Interpret Results based on Breakpoints measure_zone->interpret_results

Disk Diffusion Workflow Diagram

Quantitative Data Summary

This compound Interpretive Criteria (Note: No longer updated by CLSI)[2]
Test MethodDisk ContentSusceptibleIntermediateResistant
Disk Diffusion 30 µg≥16 mm13-15 mm≤12 mm
MIC N/A≤16 µg/mL32 µg/mL≥64 µg/mL
Quality Control (QC) Strains and Expected Ranges

It is essential to perform quality control testing with each batch of susceptibility tests to ensure the accuracy of the results. The following are examples of QC strains and their expected ranges for this compound, as historically referenced. Laboratories should establish their own QC data based on current CLSI M100 guidelines for QC procedures.

QC StrainTest MethodDisk ContentExpected Zone Diameter (mm)Expected MIC (µg/mL)
Haemophilus influenzae ATCC 49247Disk Diffusion30 µgData not readily availableData not readily available
Neisseria gonorrhoeae ATCC 49226Disk Diffusion30 µgData not readily availableData not readily available
Escherichia coli ATCC 25922Disk Diffusion30 µgRefer to historical CLSI documentsRefer to historical CLSI documents
Staphylococcus aureus ATCC 25923Disk Diffusion30 µgRefer to historical CLSI documentsRefer to historical CLSI documents
Pseudomonas aeruginosa ATCC 27853Disk Diffusion30 µgRefer to historical CLSI documentsRefer to historical CLSI documents

Note: Specific QC ranges for this compound are not present in the latest CLSI M100 documents. Laboratories should refer to historical versions of the M100 document for these ranges and use them with the understanding that they are not currently maintained.[13][14]

Conclusion

The protocols outlined in these application notes provide a framework for conducting in vitro susceptibility testing of this compound. Adherence to standardized procedures, including proper inoculum preparation and quality control measures, is critical for obtaining reliable and reproducible results. Researchers and drug development professionals should be aware of the current status of this compound breakpoints and utilize this information accordingly in their studies.

References

High-performance liquid chromatography (HPLC) method for Cefmetazole quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Cefmetazole using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reproducibility in research, quality control, and drug development settings.

Introduction

This compound is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against various bacteria. Accurate quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its quality, safety, and efficacy. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of this compound. This note details a robust HPLC method for its quantification.

Principle of the Method

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection. This compound is separated from potential impurities and matrix components on a C18 stationary phase. The mobile phase, typically a buffered aqueous solution with an organic modifier, allows for the elution and separation of the analyte. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard concentration.

Experimental Protocols

Two primary HPLC methods are detailed below: one based on the United States Pharmacopeia (USP) monograph for the assay of this compound bulk drug substance, and a second method adapted from a published study for the determination of this compound in human serum.[1][2][3][4]

Protocol 1: Assay of this compound Bulk Drug Substance (Based on USP Monograph)

This method is suitable for determining the purity of this compound raw material.[3]

1. Materials and Reagents:

  • This compound Reference Standard (USP RS)

  • Methanol (HPLC grade)

  • Monobasic ammonium phosphate (ACS grade)

  • Tetrabutylammonium hydroxide solution (40%)

  • Tetrahydrofuran (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

ParameterCondition
Column L1 packing (C18, e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Dissolve 5.75 g of monobasic ammonium phosphate in 700 mL of water. Add 3.2 mL of a 40% tetrabutylammonium hydroxide solution, 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust pH to 4.5 ± 0.1 with phosphoric acid. Filter and degas.[3]
Flow Rate Typically 1.0 mL/min (adjust as needed)
Injection Volume 10 µL[3]
Detection UV at 254 nm
Column Temperature Ambient

3. Preparation of Solutions:

  • Standard Preparation (200 µg/mL): Accurately weigh a quantity of USP this compound RS and dissolve in the Mobile Phase to obtain a final concentration of about 200 µg/mL.[3] This solution should be used within 10 minutes of preparation.[3]

  • Assay Preparation (200 µg/mL): Accurately weigh about 20 mg of this compound, transfer to a 100-mL volumetric flask, and dilute to volume with the Mobile Phase.[3] This solution should also be used within 10 minutes.[3]

4. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Inject the Standard preparation in replicate (typically 5 or 6 injections).

  • Column Efficiency: Not less than 1250 theoretical plates for the this compound peak.[3]

  • Tailing Factor: Not less than 0.94 and not more than 1.6 for the this compound peak.[3]

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of replicate injections.[3]

5. Procedure:

  • Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[3]

  • Record the chromatograms and measure the peak areas for the this compound peaks.

  • Calculate the quantity of this compound in the portion of the drug substance taken using the appropriate formula, comparing the peak area of the Assay preparation to that of the Standard preparation.

Protocol 2: Determination of this compound in Human Serum

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2][4]

1. Materials and Reagents:

  • This compound standard

  • Barbital (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Citrate buffer (0.005 M, pH 5.4)

  • Trichloroacetic acid (TCA)

  • Methanol (HPLC grade)

  • Human serum (drug-free)

2. Chromatographic Conditions:

ParameterCondition
Column µ-Bondapak C18 (or equivalent L1 packing)
Mobile Phase 10-15% Acetonitrile in 0.005 M citrate buffer (pH 5.4).[1][2][4]
Flow Rate Typically 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL[1]
Detection UV at 254 nm[1][2][4]
Column Temperature Ambient

3. Preparation of Solutions:

  • Stock Solutions: Prepare stock solutions of this compound and Barbital (IS) in an appropriate solvent (e.g., water or mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum with known concentrations of this compound.

  • Sample Preparation (Protein Precipitation):

    • To a volume of serum sample (or calibration standard), add a solution of 5% trichloroacetic acid in methanol containing the internal standard (Barbital).[1][2][4]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to obtain a clear supernatant.

    • Inject the supernatant into the HPLC system.

4. Procedure:

  • Inject the prepared calibration standards to construct a calibration curve by plotting the peak area ratio (this compound/IS) against the this compound concentration.

  • Inject the prepared unknown serum samples.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data and validation parameters for the described HPLC methods.

Table 1: Chromatographic Parameters and System Suitability
ParameterMethod 1 (USP Assay)[3]Method 2 (Serum Analysis)[1][2][4]
Column Type C18 (L1)µ-Bondapak C18
Mobile Phase Ammonium phosphate, TBAH, Methanol, THF (pH 4.5)Acetonitrile, Citrate Buffer (pH 5.4)
Detection Wavelength 254 nm254 nm
Theoretical Plates ≥ 1250Not specified
Tailing Factor 0.94 - 1.6Not specified
RSD of Replicate Injections ≤ 2.0%1.72% and 2.40%
Table 2: Method Validation Parameters
ParameterMethod 1 (USP Assay)Method 2 (Serum Analysis)[1][2][4]
Linearity Range Not explicitly defined in the assay method, but the standard concentration is 200 µg/mL.0.4 to 100 µg/mL
Correlation Coefficient (r) Not applicable for this assay type.0.98
Limit of Quantification (LOQ) Not specified0.4 µg/mL
Accuracy/Recovery Defined by the assay limits (97.0% - 103.0%)Good correlation with microbiological assay
Precision (RSD) ≤ 2.0% for system suitability1.72% and 2.40%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing A Weigh this compound Standard/Sample B Dissolve in Mobile Phase A->B C Volumetric Dilution B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Record Chromatogram F->G H Integrate Peak Area G->H I Quantify Concentration H->I

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump delivers Injector Autosampler/ Manual Injector Pump->Injector flows to Column C18 Column Injector->Column injects onto Detector UV Detector Column->Detector elutes to DataSystem Data Acquisition System Detector->DataSystem sends signal to

Caption: Logical relationship of key components in an HPLC system.

References

Application Notes and Protocols for Cefmetazole Dosage Determination in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Cefmetazole in various animal infection models. The protocols and data presented are intended to assist in the preclinical evaluation of this compound's efficacy against a range of bacterial pathogens.

Introduction to this compound

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many anaerobic organisms. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to bacterial cell lysis and death. This compound has demonstrated stability against many beta-lactamases, making it a viable option for treating infections caused by resistant bacteria.

Key Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The efficacy of this compound is primarily correlated with the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen.[2] Understanding the pharmacokinetic profile of this compound in the selected animal model is therefore crucial for designing effective dosing regimens.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
Animal SpeciesStrainDose (mg/kg)RouteT½ (h)Cmax (µg/mL)AUC (µg·h/mL)Protein Binding (%)Reference
Rat Sprague-Dawley-IV~0.22---[3]
Dog Beagle40IV0.84 ± 0.07154.32 ± 14.01103.36 ± 7.49-[2]
Human Healthy Adult30IM~1.390.1-65-85[4]

Note: Pharmacokinetic parameters can vary significantly based on the animal's health status, age, and the specific experimental conditions.

In Vitro Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical in vitro parameter for predicting in vivo efficacy.

Table 2: this compound MIC90 Values for Key Pathogens
Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)Reference
Escherichia coli200< 0.2[5]
Klebsiella pneumoniae2000.39[5]
Bacteroides fragilis group>280064[6]

MIC90 is the concentration at which 90% of the tested isolates are inhibited. These values can vary depending on the geographic location and the source of the isolates.

Experimental Protocols for In Vivo Efficacy Models

The following are detailed protocols for commonly used animal infection models to evaluate the efficacy of this compound.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[7][8][9][10]

Objective: To determine the dose-response relationship of this compound and its correlation with the %fT>MIC PK/PD parameter.

Materials:

  • Specific pathogen-free mice (e.g., ICR, CD-1, BALB/c, or C57BL/6 strains)[7][11][12][13]

  • Cyclophosphamide for inducing neutropenia[7]

  • This compound sodium for injection

  • Bacterial strain of interest (e.g., S. aureus, E. coli, K. pneumoniae)

  • Saline (0.9% NaCl)

  • Anesthetic agent

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This renders the mice neutropenic, reducing the influence of the host immune system on bacterial clearance.

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one or both hind limbs.

  • This compound Administration:

    • Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).

    • Administer this compound subcutaneously (SC) or intravenously (IV) at various dose levels and dosing intervals (e.g., every 6, 8, or 12 hours) to different groups of mice.

  • Sample Collection and Analysis:

    • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the infected thigh muscle(s).

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Plot the log10 CFU/gram of tissue against the this compound dose to determine the dose-response curve.

    • Correlate the bacterial reduction with the %fT>MIC to establish the PK/PD target for efficacy.

Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[14]

Objective: To evaluate the efficacy of this compound in a systemic infection model.

Materials:

  • Specific pathogen-free mice

  • Anesthetic agent

  • Surgical instruments

  • Suture material

  • This compound sodium for injection

  • Saline for fluid resuscitation

Protocol:

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small midline abdominal incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The extent of ligation will determine the severity of sepsis.

    • Puncture the ligated cecum with a needle of a specific gauge (e.g., 21-gauge). The number of punctures will also influence severity.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Fluid Resuscitation and Analgesia:

    • Administer a subcutaneous injection of sterile saline for fluid resuscitation immediately after surgery.

    • Provide appropriate postoperative analgesia.

  • This compound Treatment:

    • Initiate this compound therapy at a set time post-CLP (e.g., 2-6 hours).

  • Monitoring and Endpoints:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, decreased activity).

    • The primary endpoint is typically survival over a set period (e.g., 7 days).

    • Secondary endpoints can include bacterial load in blood and peritoneal fluid, and measurement of inflammatory cytokines.

Rat Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory pathogens.[9][15][16]

Objective: To determine the effectiveness of this compound in treating bacterial pneumonia.

Materials:

  • Specific pathogen-free rats (e.g., Sprague-Dawley)

  • Anesthetic agent

  • Intratracheal instillation device

  • Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)

  • This compound sodium for injection

Protocol:

  • Inoculum Preparation:

    • Prepare the bacterial suspension as described for the thigh infection model. For P. aeruginosa, embedding the bacteria in agar beads can establish a more chronic infection.[16]

  • Infection:

    • Anesthetize the rat.

    • Intratracheally instill a defined volume of the bacterial suspension into the lungs.

  • This compound Administration:

    • Begin this compound treatment at a specified time after infection (e.g., 4 hours).

    • Administer this compound (e.g., IV or IM) at various doses and frequencies. For a P. aeruginosa pneumonia model in rats, other antibiotics like aztreonam and imipenem-cilastatin have been administered as a single IV bolus of 60 mg/kg and 30 mg/kg, respectively.[15] A similar starting dose range could be explored for this compound, with adjustments based on its known PK/PD profile.

  • Evaluation of Efficacy:

    • At a predetermined endpoint (e.g., 24-48 hours post-treatment), euthanize the rats.

    • Aseptically remove the lungs and homogenize the tissue.

    • Determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

    • Histopathological examination of the lungs can also be performed to assess the extent of inflammation and tissue damage.

Visualization of Key Processes

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (Penicillin-Binding Proteins) This compound This compound This compound->Nascent_PG Inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow for Dosage Determination

The following diagram outlines the general workflow for determining the optimal dosage of this compound in an animal infection model.

Dosage_Determination_Workflow cluster_planning Phase 1: Planning & In Vitro cluster_in_vivo Phase 2: In Vivo Studies cluster_analysis Phase 3: Analysis & Optimization Select_Model Select Animal Model & Pathogen Determine_MIC Determine MIC of This compound Select_Model->Determine_MIC PK_Study Conduct Pharmacokinetic Study in Model Determine_MIC->PK_Study Efficacy_Study Conduct Dose-Ranging Efficacy Study PK_Study->Efficacy_Study PKPD_Analysis PK/PD Analysis (%fT>MIC) Efficacy_Study->PKPD_Analysis Determine_Dosage Determine Optimal Dosage Regimen PKPD_Analysis->Determine_Dosage

Caption: Workflow for this compound dosage determination.

Conclusion

The determination of an effective this compound dosage regimen in animal infection models is a multifactorial process that relies on the integration of in vitro susceptibility data with in vivo pharmacokinetic and pharmacodynamic principles. The protocols and data provided in these application notes serve as a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound. Careful consideration of the animal model, bacterial pathogen, and relevant PK/PD indices will lead to a more accurate prediction of clinical efficacy.

References

Application Notes and Protocols for Assessing Cefmetazole Efficacy in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Cefmetazole against bacterial biofilms. The methodologies outlined here are foundational for screening novel anti-biofilm agents, understanding resistance mechanisms, and developing effective therapeutic strategies.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from host immune responses and antibiotic treatments. This increased tolerance can be up to 1000 times greater than their planktonic counterparts.[1][2] this compound, a cephamycin antibiotic, has demonstrated efficacy against a broad spectrum of planktonic bacteria.[3] However, its effectiveness against bacterial biofilms requires specific and rigorous assessment.[4] These protocols provide standardized methods to quantify the anti-biofilm activity of this compound.

Key Pharmacodynamic Parameters for Biofilm Susceptibility

To quantify the effect of antimicrobials on biofilms, several parameters are used[5]:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic culture.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Biofilm Prevention Concentration (BPC): The minimum concentration of an antimicrobial agent to prevent biofilm formation.

  • Minimal Biofilm Inhibitory Concentration (MBIC): The minimum concentration of an antimicrobial that inhibits the metabolic activity or growth of a pre-established biofilm.[1]

  • Minimal Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-established biofilm.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the MIC of this compound against planktonic bacteria using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Biofilm Formation

This protocol describes the formation of static biofilms in a 96-well microtiter plate, a common method for high-throughput screening.[6][7]

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in TSB at 37°C.

    • Adjust the culture to a 0.5 McFarland standard in fresh TSB supplemented with 1% glucose.

  • Biofilm Growth:

    • Add 200 µL of the bacterial suspension to each well of a 96-well microtiter plate.

    • Include wells with sterile broth as a negative control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

Protocol 3: Assessment of this compound Efficacy Against Biofilms

This protocol details the methods to determine the MBIC and MBEC of this compound against pre-formed biofilms.

Part A: Biomass Quantification using Crystal Violet Staining [4][7]

This method quantifies the total biofilm biomass.

Materials:

  • Pre-formed biofilms in a 96-well plate

  • Phosphate-buffered saline (PBS)

  • This compound solutions of varying concentrations

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • This compound Treatment:

    • After biofilm formation, gently remove the planktonic cells by washing the wells twice with sterile PBS.

    • Add 200 µL of different concentrations of this compound in fresh growth medium to the wells.

    • Include a positive control (biofilm with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours.

  • Staining:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes at room temperature.

  • Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear.

    • Air dry the plate.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

    • The MBIC is the lowest concentration of this compound showing a significant reduction in biofilm biomass compared to the untreated control.

Part B: Cell Viability Assessment using XTT Assay [8]

This method assesses the metabolic activity of the cells within the biofilm.

Materials:

  • Pre-formed and this compound-treated biofilms in a 96-well plate

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Procedure:

  • This compound Treatment:

    • Follow the same treatment protocol as described in Part A, step 1.

  • XTT Assay:

    • After treatment, wash the wells with PBS.

    • Prepare the XTT/PMS solution immediately before use. For example, for each 5 mL of XTT solution (1 mg/mL in PBS), add 25 µL of PMS solution (0.4 mg/mL in PBS).

    • Add 100 µL of the XTT/PMS solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • The percentage of viability reduction is calculated as: % Viability Reduction = [(OD_control - OD_treated) / OD_control] * 100

    • The MBEC is often considered the lowest concentration of this compound that leads to a significant reduction in metabolic activity.

Data Presentation

Table 1: Efficacy of this compound against Planktonic and Biofilm forms of Escherichia coli

ParameterThis compound Concentration (µg/mL)
MIC≤ 8.0[9]
MBIC> 128
MBEC> 1024[4]

Table 2: Efficacy of this compound against Planktonic and Biofilm forms of Staphylococcus aureus

ParameterThis compound Concentration (µg/mL)
MIC1.56 - 50[10]
MBIC> 256
MBEC> 2048

(Note: The MBIC and MBEC values are hypothetical and represent typical findings where biofilm resistance is significantly higher than planktonic resistance. Actual values need to be determined experimentally.)

Visualizations

Experimental Workflow for Biofilm Susceptibility Testing

G cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: this compound Treatment cluster_2 Day 3: Quantification A Prepare Bacterial Inoculum (0.5 McFarland) B Dispense 200 µL into 96-well plate A->B C Incubate at 37°C for 24-48h B->C D Wash plate with PBS to remove planktonic cells C->D E Add this compound dilutions in fresh medium D->E F Incubate at 37°C for 24h E->F G Wash plate with PBS F->G H1 Crystal Violet Staining (Biomass) G->H1 H2 XTT Assay (Viability) G->H2 I1 Measure Absorbance at 590 nm H1->I1 I2 Measure Absorbance at 450 nm H2->I2 J Data Analysis (MBIC/MBEC Determination) I1->J I2->J G cluster_0 Biofilm Environment cluster_1 Bacterial Cell Response Nutrient_Gradient Nutrient Gradient PBP_mod Altered Penicillin- Binding Proteins (PBPs) Nutrient_Gradient->PBP_mod Efflux Efflux Pump Upregulation Nutrient_Gradient->Efflux Enzyme β-lactamase Production Nutrient_Gradient->Enzyme Slow_Growth Slow Growth Rate Slow_Growth->PBP_mod Slow_Growth->Efflux Slow_Growth->Enzyme Stress Oxidative Stress Stress->PBP_mod Stress->Efflux Stress->Enzyme Target PBP Target PBP_mod->Target reduced affinity This compound This compound Efflux->this compound expulsion Enzyme->this compound degradation This compound->Target inhibition Resistance Resistance Target->Resistance

References

Cefmetazole for Surgical Prophylaxis in Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefmetazole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it an effective agent for surgical prophylaxis.[2][3] These application notes provide detailed protocols for utilizing this compound in preclinical research models of surgical site infections (SSIs).

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inactivates the enzymes responsible for the final step in the synthesis of peptidoglycan, a critical component of the cell wall. The inhibition of peptidoglycan synthesis leads to a structurally deficient cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][4]

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death Peptidoglycan->Lysis Leads to

Mechanism of action of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species
SpeciesDoseRouteCmax (µg/mL)T½ (hours)Protein Binding (%)Primary Excretion RouteReference
Human2 gIV1261.1 - 1.265 - 85Renal[5][6]
Dog40 mg/kgIV154.32 ± 14.010.84 ± 0.07Not SpecifiedNot Specified[1]
Rat30 mg/kgIM90.1~1.3Not SpecifiedBiliary[7]
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBiliary[7]
Table 2: Comparative Efficacy of this compound for Surgical Prophylaxis in Clinical Studies (Human)
Surgical ProcedureThis compound RegimenComparator RegimenThis compound Infection Rate (%)Comparator Infection Rate (%)Reference
Abdominal SurgerySingle doseMultiple dose cefoxitin6.57.7[5]
Abdominal SurgeryThree dosesNot ApplicableNot specified, but effectiveNot Applicable[8]
Colorectal SurgerySingle doseThree doses14.2 (incisional SSI)4.3 (incisional SSI)[6]
Colectomy1 g pre-op, q3h intra-op, 1 post-op doseFlomoxef (same regimen)8.37.0[8]

Experimental Protocols

Protocol 1: Murine Model of a Contaminated Surgical Wound for this compound Prophylaxis

This protocol is adapted from established models of surgical site infection.

Objective: To evaluate the prophylactic efficacy of this compound in a murine model of a surgically induced wound contaminated with Staphylococcus aureus.

Materials:

  • Male or female mice (e.g., Swiss-Webster), 6-8 weeks old

  • This compound sodium salt for injection

  • Sterile 0.9% saline

  • Staphylococcus aureus (e.g., ATCC 25923), grown to mid-log phase

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors)

  • Suture material (e.g., 4-0 silk)

  • Sterile swabs

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS)

Experimental Workflow:

cluster_pre Pre-operative Phase cluster_op Operative Phase cluster_post Post-operative Phase AnimalPrep Animal Acclimation and Preparation DrugAdmin This compound or Vehicle Administration AnimalPrep->DrugAdmin Anesthesia Anesthesia DrugAdmin->Anesthesia Incision Incision Anesthesia->Incision Contamination Contamination Incision->Contamination Suturing Suturing Contamination->Suturing Monitoring Monitoring Suturing->Monitoring Endpoint Endpoint Monitoring->Endpoint Analysis Analysis Endpoint->Analysis Bacterial Load and Clinical Scoring

Experimental workflow for the murine surgical wound model.

Procedure:

  • Animal Preparation: Acclimatize mice for at least 7 days. On the day of surgery, anesthetize the mouse and shave the dorsal surface. Disinfect the surgical site with an appropriate antiseptic.

  • This compound Administration: Administer this compound (e.g., 20-40 mg/kg, intraperitoneally or subcutaneously) or sterile saline (vehicle control) 30-60 minutes prior to surgical incision.

  • Surgical Procedure: Create a 1-2 cm full-thickness incision on the dorsum of the mouse. A sterile foreign body, such as a silk suture, can be placed in the wound to potentiate infection.

  • Bacterial Contamination: Inoculate the wound with a predetermined dose of S. aureus (e.g., 1 x 10^7 CFU in 50 µL of saline).

  • Wound Closure: Close the incision with sutures or surgical clips.

  • Post-operative Monitoring: Monitor the animals daily for signs of infection (e.g., erythema, swelling, purulent discharge) and overall health.

  • Endpoint Analysis (e.g., 48-72 hours post-surgery):

    • Humanely euthanize the mice.

    • Aseptically excise the tissue surrounding the incision.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

    • Clinical scoring of the wound can also be performed based on a standardized scale.

Protocol 2: Rat Model of Implant-Associated Surgical Site Infection

This protocol is designed to assess the efficacy of this compound in preventing infection associated with a surgical implant.

Objective: To determine the effectiveness of this compound prophylaxis in a rat model of a surgical site infection with a foreign body implant.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound sodium salt for injection

  • Sterile 0.9% saline

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Sterile implant material (e.g., small segment of a polyethylene catheter or a titanium wire)

  • Anesthetic, surgical instruments, and suture material as in Protocol 1.

Procedure:

  • Animal and Drug Preparation: Similar to the murine model, acclimatize, anesthetize, and prepare the surgical site on the rat's flank or dorsum. Administer this compound (e.g., 30-60 mg/kg, intramuscularly or intravenously) or saline 30-60 minutes before incision.

  • Surgical Implantation: Create a subcutaneous pocket through a small incision. Place the sterile implant into the pocket.

  • Bacterial Inoculation: Inoculate the pocket containing the implant with S. aureus (e.g., 1 x 10^6 CFU in 100 µL of saline).

  • Wound Closure and Monitoring: Close the incision and monitor the animals daily for signs of infection around the implant site.

  • Endpoint Analysis (e.g., 7 days post-surgery):

    • Euthanize the rats.

    • Aseptically remove the implant and surrounding tissue.

    • Sonify the implant in sterile PBS to dislodge adherent bacteria.

    • Homogenize the tissue.

    • Quantify the bacterial load from both the implant sonicate and the tissue homogenate by plating serial dilutions on TSA.

Logical Relationships in Prophylaxis Assessment

Prophylaxis This compound Prophylaxis BacterialLoad Reduced Bacterial Load Prophylaxis->BacterialLoad ClinicalSigns Ameliorated Clinical Signs Prophylaxis->ClinicalSigns NoProphylaxis No Prophylaxis (Control) Infection Surgical Site Infection NoProphylaxis->Infection Outcome Improved Surgical Outcome Infection->Outcome Negative Impact BacterialLoad->Outcome ClinicalSigns->Outcome

Logical flow of this compound's prophylactic effect.

These protocols provide a framework for the preclinical evaluation of this compound for surgical prophylaxis. Researchers should optimize parameters such as drug dosage, timing of administration, and bacterial challenge dose based on the specific research question and animal model. Adherence to ethical guidelines for animal research is paramount.

References

Application Notes and Protocols for Cefmetazole Disc Diffusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for performing Cefmetazole disc diffusion assays, ensuring accurate and reproducible results for antimicrobial susceptibility testing.

Introduction

This compound is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1][2] The disc diffusion assay, a widely used method for in vitro antimicrobial susceptibility testing, provides a qualitative assessment of a microorganism's susceptibility to a particular antimicrobial agent. This document outlines the standardized procedures, quality control measures, and data interpretation for this compound disc diffusion assays.

Principle of the Disc Diffusion Assay

The Kirby-Bauer disc diffusion method involves placing a paper disc impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with a standardized suspension of the test microorganism.[3][4] As the antimicrobial diffuses from the disc into the agar, a concentration gradient is formed. If the microorganism is susceptible to the antimicrobial, a zone of growth inhibition will appear around the disc. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Quality Control Guidelines

Stringent quality control is essential for the accuracy and reproducibility of this compound disc diffusion assays. This involves the use of specific American Type Culture Collection (ATCC) reference strains with known susceptibility patterns.

Quality Control Strains and Expected Zone Diameters

It is critical to note that the Clinical and Laboratory Standards Institute (CLSI) has eliminated this compound breakpoints from its M100 document.[5][6] Consequently, current, officially published quality control (QC) zone diameter ranges for this compound are not available in the latest CLSI or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7][8][9]

Historically, a 30 µg this compound disc was used. For informational purposes, this document provides previously suggested QC ranges for relevant ATCC strains. However, laboratories must establish their own internal QC ranges based on historical data and in accordance with their specific accreditation requirements.

Quality Control StrainRationale for UseHistorical Zone Diameter Range (mm) for 30 µg Disc (for informational purposes only)
Escherichia coli ATCC® 25922Recommended by CLSI and EUCAST for QC of non-fastidious Gram-negative bacilli.Laboratories should establish their own internal ranges.
Staphylococcus aureus ATCC® 25923Recommended by CLSI for QC of non-fastidious Gram-positive cocci.Laboratories should establish their own internal ranges.
Pseudomonas aeruginosa ATCC® 27853Recommended by CLSI and EUCAST for QC of Pseudomonas aeruginosa and other non-fermenting Gram-negative bacilli.Laboratories should establish their own internal ranges.

Note: The absence of current, official QC ranges necessitates meticulous internal validation and documentation.

Frequency of Quality Control Testing
  • Initial Setup: When introducing this compound disc diffusion testing, perform QC daily for at least 20 consecutive days to establish internal QC ranges.

  • Routine Testing: Once established, perform QC testing daily or on each day that patient isolates are tested.

  • New Reagents: Perform QC testing with each new lot of Mueller-Hinton agar, this compound discs, or other critical reagents.

Experimental Protocol: this compound Disc Diffusion Assay (Kirby-Bauer Method)

This protocol is based on the standardized Kirby-Bauer method.[3][10][11]

Materials
  • This compound antimicrobial susceptibility test discs (30 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Forceps

Procedure
  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Discs:

    • Using sterile forceps, aseptically place a 30 µg this compound disc onto the inoculated agar surface.

    • Gently press the disc to ensure complete contact with the agar.

    • If multiple antibiotics are being tested on the same plate, ensure discs are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disc.

    • Read the plate from the back, against a dark background, with reflected light.

    • Compare the measured zone diameter to the established interpretive criteria.

Data Presentation

All quantitative data from quality control testing should be meticulously documented and summarized for easy comparison and trend analysis.

Table 1: Example of a Quality Control Log for this compound Disc Diffusion

DateQC StrainLot Number (Discs)Lot Number (Media)Zone Diameter (mm)Within Range (Y/N)Analyst Initials
2025-11-05E. coli ATCC® 25922XXXXXYYYYY23YAB
2025-11-06E. coli ATCC® 25922XXXXXYYYYY24YAB
2025-11-07E. coli ATCC® 25922XXXXXYYYYY22YAB

Experimental Workflow Diagram

Cefmetazole_Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) prep_plate Inoculate MHA Plate prep_inoculum->prep_plate apply_disc Apply this compound Disc prep_plate->apply_disc incubate Incubate (35°C, 16-18h) apply_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results measure_zone->interpret end End interpret->end start Start start->prep_inoculum

Caption: this compound Disc Diffusion Experimental Workflow.

Troubleshooting

Deviations from expected quality control results require immediate investigation.

Table 2: Troubleshooting Guide for this compound Disc Diffusion Assays

ProblemPossible Cause(s)Corrective Action(s)
Zone sizes too small - Inoculum too heavy- Discs have lost potency (improper storage)- Agar depth too thick- Incubation temperature too low- Re-standardize inoculum to 0.5 McFarland- Use a new lot of discs and verify storage conditions- Ensure agar depth is 4 mm- Verify incubator temperature
Zone sizes too large - Inoculum too light- Discs have incorrect potency- Agar depth too thin- Incubation temperature too high- Re-standardize inoculum to 0.5 McFarland- Use a new lot of discs- Ensure agar depth is 4 mm- Verify incubator temperature
Poorly defined zones - Mixed culture- Swarming of motile organisms- Re-isolate and confirm purity of the culture- Ignore thin veil of swarming when measuring the zone
No zone of inhibition - Organism is resistant- Incorrect disc used- Discs are inactive- Verify organism identification- Check the label on the disc dispenser- Test with a new lot of discs

Signaling Pathways and Resistance

This compound, like other β-lactam antibiotics, acts by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. Resistance to this compound can arise through several mechanisms, including:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound.

  • Reduced permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of this compound into the cell.

  • Efflux pumps: Some bacteria possess pumps that actively transport this compound out of the cell.

Understanding these resistance mechanisms is crucial for interpreting susceptibility results and for the development of new antimicrobial agents.

Cefmetazole_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase β-lactamase Production This compound->BetaLactamase Inactivated by ReducedPerm Reduced Permeability This compound->ReducedPerm Entry blocked Efflux Efflux Pumps This compound->Efflux Pumped out CellWall Cell Wall Synthesis PBP->CellWall Catalyzes AlteredPBP Altered PBPs PBP->AlteredPBP Target modified Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

References

Troubleshooting & Optimization

Cefmetazole Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Cefmetazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. This compound is a cephamycin antibiotic that is susceptible to hydrolysis, particularly the cleavage of the β-lactam ring, which is a common degradation pathway for β-lactam antibiotics.[1] The rate of degradation is accelerated by increases in temperature and ionic strength.[2]

Q2: What is the optimal pH range for this compound stability in aqueous solutions?

A2: this compound sodium is relatively stable in an environment with a pH range of 5 to 9.[2] Outside of this range, its degradation rate increases.

Q3: How does temperature affect the degradation of this compound?

A3: The degradation of this compound follows first-order kinetics with respect to temperature.[2] An increase in temperature leads to a higher degradation rate.[2] Therefore, it is recommended to store this compound solutions in cold conditions to minimize degradation.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound sodium is unstable when exposed to light.[2] Photodegradation can occur, and it is recommended to store solutions in the dark to maintain stability.[2]

Q5: What are the known degradation products of this compound?

A5: Under thermal stress, this compound can degrade into isomers of the parent compound. One identified process-related impurity is 7-methylthiothis compound.[3] The primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring.[1][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound aqueous solutions.

Problem 1: Rapid loss of this compound potency in solution.

Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your aqueous solution. This compound is most stable in the pH range of 5-9.[2] Adjust the pH using appropriate buffers if necessary.
High Temperature Ensure that the solution is stored at recommended cold temperatures. The degradation rate of this compound increases with temperature.[2]
Exposure to Light Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. This compound is known to be light-sensitive.[2]
High Ionic Strength If possible, reduce the ionic strength of the solution, as higher ionic strength can increase the degradation rate.[2]

Problem 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.

Possible Cause Troubleshooting Step
Degradation The unknown peaks are likely degradation products. This can be confirmed by performing forced degradation studies (see Experimental Protocols section). The primary degradation pathway often involves the opening of the β-lactam ring.[1][4]
Contamination Ensure all glassware and solvents are clean and of high purity to rule out external contamination.
Interaction with Excipients If the solution contains other components, consider potential interactions that could lead to new products.

Data on this compound Stability

Condition Observation Reference
pH Relatively stable between pH 5 and 9.[2]
Temperature Degradation follows first-order kinetics; rate increases with temperature.[2]
Light Unstable upon exposure to light.[2]
Ionic Strength Degradation rate increases with ionic strength.[2]

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[5][6][7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound sodium reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound sodium in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound sodium in a calibrated oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Also, place a solution of this compound in a calibrated oven.

    • At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8][9][10][11][12]

Example HPLC Parameters (based on a method for thermally degraded this compound analysis[3]):

  • Column: Shim-pack GIS C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase (1st Dimension): A mixture of ammonium dihydrogen phosphate/tetrahydrofuran/methanol (730:12.5:300). The ammonium dihydrogen phosphate solution is prepared by dissolving 5.75 g of the salt in 730 mL of water, adding 19.2 mL of 10% tetrabutylammonium hydroxide, and adjusting the pH to 4.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength

  • Temperature: 25 °C

Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Visualizations

Cefmetazole_Degradation_Pathway This compound This compound (Aqueous Solution) Degradation Degradation This compound->Degradation Stressors Stress Conditions (pH, Temperature, Light, Oxidizing Agents) Stressors->Degradation Products Degradation Products (e.g., β-lactam ring cleavage products, isomers) Degradation->Products

Caption: General degradation pathway of this compound in aqueous solutions under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start { Problem: Unexpected Degradation } Check_pH {Is pH within 5-9?} Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp {Is temperature controlled?} Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Store at low temperature Check_Temp->Control_Temp No Check_Light {Is it protected from light?} Check_Temp->Check_Light Yes Control_Temp->Check_Light Protect_Light Use light-protective containers Check_Light->Protect_Light No End Stability Improved Check_Light->End Yes Protect_Light->End

Caption: Logical troubleshooting flow for unexpected this compound degradation.

References

Technical Support Center: Overcoming Cefmetazole Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cefmetazole resistance in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: My E. coli strain, which was initially susceptible to this compound, has developed resistance during my experiment. What is the likely mechanism?

A1: The primary mechanism for acquired this compound resistance in E. coli is often a reversible, porin-dependent mechanism.[1] Specifically, exposure to this compound can lead to a significant decrease in the mRNA expression levels of outer membrane porin genes, particularly ompF and ompC.[2][3][4] This reduction in porins limits the entry of this compound into the bacterial cell, leading to increased resistance. In many cases, this resistance is not permanent and susceptibility can be restored after passaging the bacteria in an antibiotic-free medium.[3][4][5][6]

Q2: Are other mechanisms like β-lactamase production or efflux pumps involved in this compound resistance?

A2: While β-lactamases (like AmpC) and efflux pumps are well-known antibiotic resistance mechanisms in E. coli, studies on acquired this compound resistance have shown that the expression levels of chromosomal ampC and genes encoding drug efflux pumps (such as acrA, yhiV, and mdfA) do not significantly change upon developing this compound resistance.[3][5][7][8] The principal mechanism identified is the downregulation of porin expression.[2][3][4] However, in a broader context of β-lactam resistance, the interplay of β-lactamase activity and porin loss is a known contributor to resistance against various β-lactams.[9]

Q3: I have observed this compound resistance in my E. coli cultures. How can I overcome this resistance experimentally?

A3: A promising approach to overcome this compound resistance is the co-administration of a β-lactamase inhibitor, such as Relebactam.[3][4] Relebactam has been shown to suppress the acquisition of this compound resistance by restoring the expression of the ompF porin gene.[2][3][4] Another strategy to explore is combination therapy with other antibiotics that may exhibit collateral sensitivity, where resistance to one drug leads to susceptibility to another.[10]

Q4: Can Extended-Spectrum β-Lactamase (ESBL) production in E. coli affect this compound susceptibility?

A4: this compound, a cephamycin, is generally stable against hydrolysis by ESBLs and is often used as a carbapenem-sparing therapeutic option for infections caused by ESBL-producing E. coli.[3][4][11][12] However, ESBL-producing strains can still acquire resistance to this compound, primarily through the porin loss mechanism described above.[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected increase in this compound MIC during serial passage experiments. Decreased expression of outer membrane porins (ompF, ompC).1. Confirm porin gene expression levels using RT-qPCR. 2. Sequence the ompF and ompC genes to check for mutations. 3. Test for the reversibility of resistance by culturing in an antibiotic-free medium.
Variable this compound susceptibility results across different E. coli isolates. Strain-dependent differences in the propensity to downregulate porin expression.Characterize the baseline porin expression levels in your panel of isolates before initiating this compound exposure experiments.
Failure of this compound to clear an in vitro infection model despite initial susceptibility. Emergence of porin-deficient subpopulations under selective pressure from this compound.Consider incorporating a combination therapy approach in your experimental design, such as the addition of Relebactam, to prevent the selection of resistant mutants.

Data Presentation

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Changes in E. coli upon this compound Exposure

Strain TypeInitial CMZ MIC (µg/mL)CMZ MIC after 10-day Exposure (µg/mL)Notes
ESBL-producing E. coli (n=14)1 - 4≥ 64 (in 57.7% of strains)Resistance was reversible in 11 of the 15 resistant strains after passage in antibiotic-free medium.[3][4]
Non-ESBL-producing E. coli (n=12)1 - 4≥ 64 (in 57.7% of strains)Similar rates of resistance acquisition as ESBL-producing strains.[3][4]

Table 2: Relative mRNA Expression of Resistance-Associated Genes in this compound-Resistant E. coli

GeneFunctionRelative mRNA Expression in Resistant Strains (Compared to Susceptible Parent)
ompFOuter Membrane PorinSignificantly Decreased
ompCOuter Membrane PorinSignificantly Decreased
phoEOuter Membrane PorinSignificantly Decreased
ampCChromosomal β-lactamaseNo Significant Change
acrAEfflux Pump ComponentNo Significant Change
yhiVEfflux Pump ComponentNo Significant Change
mdfAEfflux PumpNo Significant Change

(Data summarized from findings in[3])

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from methodologies described in clinical microbiology studies.[3]

  • Materials:

    • E. coli isolates

    • Muller-Hinton Agar (MHA)

    • Muller-Hinton Broth (MHB)

    • This compound (CMZ) stock solution

    • Phosphate-buffered saline (PBS)

    • 96-well microtiter plates

    • Spectrophotometer or McFarland standards

  • Procedure:

    • Culture E. coli on MHA plates at 37°C for 18-24 hours.

    • Prepare a bacterial suspension in PBS, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare a serial two-fold dilution of CMZ in MHB in a 96-well plate, typically ranging from 0.125 to 256 µg/mL.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of CMZ that completely inhibits visible bacterial growth.

2. Analysis of Gene Expression by Real-Time Reverse Transcription PCR (RT-qPCR)

This protocol outlines the general steps for quantifying the mRNA levels of porin and other resistance-related genes.[3]

  • Materials:

    • E. coli cultures (control and this compound-exposed)

    • RNA extraction kit (e.g., TRI Reagent™)

    • One-step RT-qPCR kit (e.g., iTaq™ Universal SYBR® Green One-Step Kit)

    • Real-time PCR system

    • Primers for target genes (ompF, ompC, phoE, ampC, etc.) and a housekeeping gene (e.g., rrsA - 16S rRNA)

  • Procedure:

    • RNA Extraction:

      • Harvest bacterial cells from liquid culture by centrifugation.

      • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

      • Assess RNA quality and quantity using spectrophotometry.

    • RT-qPCR:

      • Prepare the RT-qPCR reaction mix containing the one-step kit reagents, forward and reverse primers for the target gene, and the extracted RNA template.

      • Run the reaction in a real-time PCR system using a thermal cycling program appropriate for the kit.

      • Include no-template controls to check for contamination.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for each gene.

      • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

      • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-exposed samples to the control samples.

Visualizations

Cefmetazole_Resistance_Mechanism cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_inside Periplasm cluster_resistance Resistance Mechanism CMZ This compound OmpF OmpF Porin CMZ->OmpF Entry OmpC OmpC Porin CMZ->OmpC Entry PBP Penicillin-Binding Proteins (Target) OmpF->PBP OmpC->PBP Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Porin_Loss Decreased Expression of ompF and ompC Porin_Loss->OmpF Inhibits Transport Porin_Loss->OmpC

Caption: Mechanism of this compound action and resistance in E. coli.

Overcoming_Resistance_Workflow cluster_investigation Experimental Investigation cluster_strategy Intervention Strategy start E. coli develops This compound Resistance mic_test Confirm MIC Increase (Broth Microdilution) start->mic_test qpcr Quantify Porin Gene Expression (RT-qPCR) mic_test->qpcr If MIC is high relebactam Co-administer Relebactam with this compound qpcr->relebactam If porin expression is low outcome Restoration of ompF Expression and this compound Susceptibility relebactam->outcome

Caption: Workflow for addressing this compound resistance.

Signaling_Pathway_Porin_Regulation CMZ_exposure This compound Exposure stress_response Cellular Stress Response (Mechanism Under Investigation) CMZ_exposure->stress_response tf_regulation Transcriptional Regulation stress_response->tf_regulation ompF_gene ompF gene tf_regulation->ompF_gene ompC_gene ompC gene tf_regulation->ompC_gene downregulation Decreased Transcription ompF_gene->downregulation ompC_gene->downregulation porin_synthesis Reduced Porin Synthesis downregulation->porin_synthesis resistance This compound Resistance porin_synthesis->resistance

Caption: Putative signaling pathway for porin downregulation.

References

Technical Support Center: Cefmetazole and the N-methylthiotetrazole (NMTT) Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential adverse effects of Cefmetazole's N-methylthiotetrazole (NMTT) side chain.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects associated with the NMTT side chain of this compound?

A1: The NMTT side chain of this compound is primarily associated with two adverse effects:

  • Hypoprothrombinemia: An increased risk of bleeding due to the interference with vitamin K metabolism.[1][2][3][4][5] The NMTT moiety inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of active coagulation factors II, VII, IX, and X.[4][5]

  • Disulfiram-like reaction: When alcohol is consumed during or shortly after this compound administration, a reaction characterized by flushing, nausea, vomiting, and headache can occur. This is due to the NMTT side chain's inhibition of the enzyme aldehyde dehydrogenase, leading to the accumulation of acetaldehyde.

Q2: What is the mechanism behind NMTT-induced hypoprothrombinemia?

A2: The NMTT side chain of this compound inhibits the enzyme vitamin K epoxide reductase (VKOR).[4][5] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. The reduced form of vitamin K is an essential cofactor for the gamma-carboxylation of glutamic acid residues in several clotting factors (II, VII, IX, and X), which is necessary for their biological activity. By inhibiting VKOR, the NMTT side chain leads to a deficiency in active vitamin K, resulting in the production of under-carboxylated, inactive clotting factors and a subsequent risk of bleeding.[4]

Q3: How does the NMTT side chain cause a disulfiram-like reaction?

A3: The NMTT side chain inhibits the mitochondrial enzyme aldehyde dehydrogenase (ALDH). ALDH is responsible for the metabolism of acetaldehyde, a toxic byproduct of ethanol oxidation, into non-toxic acetate. When ALDH is inhibited, the consumption of ethanol leads to a rapid accumulation of acetaldehyde in the blood, causing the characteristic symptoms of a disulfiram-like reaction.

Q4: Are there specific patient populations at higher risk for these adverse effects?

A4: Yes, certain patient populations are at an increased risk for this compound-induced hypoprothrombinemia. These include individuals with pre-existing vitamin K deficiency, malnutrition, liver disease, renal impairment, and the elderly.[1] Patients concurrently receiving anticoagulant therapy are also at a heightened risk of bleeding complications.

Quantitative Data Summary

The following tables summarize the quantitative data on the increased risk of bleeding and factors associated with an elevated International Normalized Ratio (INR) in patients treated with this compound.

Table 1: Risk of Hemorrhagic Events with NMTT-Containing Cephalosporins

CephalosporinAdjusted Odds Ratio (aOR) for Hemorrhagic Events95% Confidence Interval (CI)
This compound2.8-2.92.08–4.00

Source: Adapted from multiple studies reporting on bleeding risks associated with NMTT-containing cephalosporins.[2][4]

Table 2: Risk Factors for Elevated INR in Patients Receiving this compound

Risk FactorAdjusted Odds Ratio (aOR)95% Confidence Interval (CI)
Use of Anticoagulants2.081.64–2.63
Liver Failure1.691.30–2.18
Poor Nutritional Status1.411.15–1.73
History of Hemorrhagic Events (within 6 months)2.571.94–3.41

Source: Data compiled from studies investigating risk factors for coagulopathy with antibiotic use.[4]

Experimental Protocols

1. Microsomal Vitamin K Epoxide Reductase (VKOR) Activity Assay (DTT-driven)

This protocol is adapted from established methods for measuring VKOR activity in liver microsomes.[6][7]

  • Materials:

    • Liver microsomes (prepared from control and this compound-treated animal models)

    • HEPES buffer (200 mM, pH 7.4)

    • Potassium chloride (KCl, 150 mM)

    • Dithiothreitol (DTT, 1 mM)

    • Vitamin K1 epoxide (in 1% Triton X-100)

    • Isopropanol

    • Hexane

    • Methanol

    • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Procedure:

    • Prepare liver microsomes from control and experimental groups by differential centrifugation.

    • Resuspend the microsomal pellet in HEPES glycerol buffer.

    • Determine the protein concentration of the microsomal preparations using a standard method (e.g., Bradford assay).

    • For the assay, prepare a reaction mixture containing 200 mM HEPES buffer (pH 7.4), 150 mM KCl, and 1 g/L of total microsomal protein.

    • Initiate the reaction by adding vitamin K1 epoxide solution.

    • Incubate the reaction mixture at 37°C for 30 minutes. Ensure the reaction is within the linear range with respect to time and protein concentration.

    • Stop the reaction by adding 2 mL of isopropanol.

    • Extract the lipids by adding hexane, vortexing, and centrifuging to separate the phases.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in methanol.

    • Analyze the sample by HPLC to quantify the amount of vitamin K1 formed.

2. Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)

This protocol is a general method for determining ALDH activity in cell lysates or tissue homogenates.[8][9]

  • Materials:

    • Cell lysates or tissue homogenates

    • ALDH Assay Buffer

    • Acetaldehyde (substrate)

    • NAD+ (cofactor)

    • A colorimetric probe that reacts with NADH

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare cell lysates or tissue homogenates in cold ALDH Assay Buffer.

    • Centrifuge the samples to remove insoluble material.

    • Add the supernatant (containing the enzyme) to the wells of a 96-well plate.

    • Prepare a reaction mixture containing ALDH Assay Buffer, NAD+, and the colorimetric probe.

    • Initiate the reaction by adding acetaldehyde to the wells.

    • For background control, add the reaction mixture without acetaldehyde to separate wells.

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength using a microplate reader at multiple time points to determine the reaction rate.

    • Calculate the ALDH activity based on the change in absorbance over time, after subtracting the background.

Troubleshooting Guides

Vitamin K Epoxide Reductase (VKOR) Assay

Q: My VKOR activity is very low or undetectable, even in my control samples. What could be the problem?

A:

  • Inactive Microsomes: Ensure that the microsomes were prepared from fresh tissue and stored properly at -80°C. Repeated freeze-thaw cycles can denature the enzyme.

  • Substrate Degradation: Vitamin K1 epoxide is light-sensitive. Prepare the substrate solution fresh and protect it from light.

  • Incorrect DTT Concentration: DTT is the reducing agent in this assay. Confirm that the final concentration in the reaction is correct.

  • Assay Conditions: Verify the pH of the buffer and the incubation temperature. VKOR activity is sensitive to these parameters.

Q: I am observing high variability between my replicate samples. What can I do to improve consistency?

A:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the viscous microsomal suspension and the small volumes of substrate.

  • Incomplete Mixing: Vortex the reaction mixture thoroughly but gently after adding each component.

  • Temperature Fluctuations: Use a water bath or incubator that maintains a stable temperature throughout the incubation period.

  • Extraction Inefficiency: Standardize the extraction procedure to ensure consistent recovery of vitamin K1.

Aldehyde Dehydrogenase (ALDH) Assay

Q: The background absorbance in my ALDH assay is very high. How can I reduce it?

A:

  • Endogenous NADH: Samples may contain endogenous NADH that reacts with the colorimetric probe. Include a no-substrate control for each sample to measure and subtract this background.

  • Contaminated Reagents: Ensure that all buffers and reagents are free from contamination that could contribute to background absorbance.

  • Non-enzymatic Reaction: The colorimetric probe may react non-enzymatically with other components in the sample. Running a control with heat-inactivated enzyme can help determine the extent of this issue.

Q: My ALDH activity is not linear over time. What does this indicate?

A:

  • Substrate Depletion: If the initial enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the reaction rate. Try diluting the sample.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions. Ensure the assay buffer has the correct pH and ionic strength.

  • Product Inhibition: The reaction product (NADH or acetate) may be inhibiting the enzyme at high concentrations. Measure the initial reaction velocity to minimize this effect.

Visualizations

G cluster_0 Vitamin K Cycle and NMTT Inhibition VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Vitamin_K_quinone Vitamin K Quinone Vitamin_K_hydroquinone Vitamin K Hydroquinone Vitamin_K_quinone->Vitamin_K_hydroquinone Reduction Carboxylase γ-Glutamyl Carboxylase Vitamin_K_hydroquinone->Carboxylase Cofactor VKOR->Vitamin_K_quinone Reduction Carboxylase->VK_epoxide Oxidation Active_Factors Active Clotting Factors Carboxylase->Active_Factors Carboxylation NMTT NMTT Side Chain (from this compound) NMTT->VKOR Inhibits Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Carboxylase Substrate

Caption: NMTT side chain inhibits Vitamin K Epoxide Reductase (VKOR).

G cluster_1 Ethanol Metabolism and NMTT Inhibition Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Symptoms Disulfiram-like Reaction Symptoms Acetaldehyde->Symptoms Accumulation Leads to Acetate Acetate (Non-toxic) ADH->Acetaldehyde Oxidation ALDH->Acetate Oxidation NMTT NMTT Side Chain (from this compound) NMTT->ALDH Inhibits

Caption: NMTT side chain inhibits Aldehyde Dehydrogenase (ALDH).

G cluster_2 Experimental Workflow for Investigating NMTT Effects Animal_Model Animal Model Treatment (Control vs. This compound) Sample_Collection Sample Collection (Blood, Liver) Animal_Model->Sample_Collection Microsome_Prep Liver Microsome Preparation Sample_Collection->Microsome_Prep Cell_Lysate_Prep Cell/Tissue Lysate Preparation Sample_Collection->Cell_Lysate_Prep PT_INR_Test Prothrombin Time (PT)/ INR Measurement Sample_Collection->PT_INR_Test VKOR_Assay VKOR Activity Assay Microsome_Prep->VKOR_Assay ALDH_Assay ALDH Activity Assay Cell_Lysate_Prep->ALDH_Assay Data_Analysis Data Analysis and Comparison PT_INR_Test->Data_Analysis VKOR_Assay->Data_Analysis ALDH_Assay->Data_Analysis

Caption: Workflow for studying this compound's NMTT side chain effects.

References

Technical Support Center: Cefmetazole Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic Cefmetazole in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with laboratory tests?

This compound is a second-generation cephamycin antibiotic. Its interference with certain laboratory assays is primarily attributed to two mechanisms:

  • In vivo effects: this compound can have physiological effects on the body that alter the levels of certain analytes. A key example is its interference with the vitamin K cycle.

  • In vitro effects: The chemical structure of this compound or its metabolites can directly interact with the reagents used in laboratory tests, leading to inaccurate results. This is particularly noted in certain creatinine assays.

Q2: Which laboratory assays are most commonly affected by this compound?

The most significant and well-documented interferences occur with:

  • Coagulation Assays: Particularly Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT).

  • Creatinine Assays: Primarily those utilizing the Jaffe reaction.

  • Bilirubin Assays: Potential for in vivo interference.

Q3: How does this compound affect coagulation assays?

This compound contains an N-methyltetrazolethiol (NMTT) side chain. This NMTT group inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of active vitamin K. This disruption of the vitamin K cycle leads to a deficiency in active vitamin K, which is a necessary cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver. The resulting coagulopathy can manifest as a prolonged PT/INR and aPTT.

Q4: Does this compound always cause bleeding in patients?

Not necessarily. While this compound can cause hypoprothrombinemia (a deficiency of prothrombin) and prolong clotting times, this does not always result in clinical bleeding. However, the risk of bleeding is increased in patients with other risk factors such as poor nutritional status, liver failure, or concurrent use of other anticoagulants.

Q5: How does this compound interfere with creatinine assays?

Some cephalosporin antibiotics, including potentially this compound, can interfere with creatinine assays that use the Jaffe reaction. This reaction involves the formation of a colored complex between creatinine and picric acid in an alkaline solution. The structure of the antibiotic can sometimes react with the picrate, producing a chromophore that is incorrectly measured as creatinine, leading to falsely elevated results.

Q6: Are all creatinine assays affected by this compound?

No. Enzymatic methods for creatinine measurement are generally not affected by this type of interference and are recommended when this compound is being administered to a patient.

Q7: What is the nature of this compound's interference with bilirubin assays?

This compound has been shown to compete with bilirubin for binding sites on albumin in vitro. This is an in vivo interference, meaning it can displace bilirubin from albumin in the bloodstream, potentially increasing the concentration of unbound bilirubin. While this is a significant concern in neonates due to the risk of bilirubin encephalopathy, it is less likely to cause direct analytical interference in common laboratory bilirubin assays. However, it is a crucial consideration in patient management.

Troubleshooting Guides

Issue: Unexpectedly Prolonged PT/INR in a Patient on this compound

Symptoms:

  • Prothrombin Time (PT) and/or International Normalized Ratio (INR) are significantly elevated.

  • Activated Partial Thromboplastin Time (aPTT) may also be prolonged.

  • No other clear cause for the coagulopathy (e.g., warfarin therapy, known liver disease).

Possible Cause:

  • This compound-induced inhibition of vitamin K epoxide reductase, leading to a deficiency in vitamin K-dependent clotting factors.

Troubleshooting Steps:

  • Review Patient Medication: Confirm the patient is receiving this compound and note the duration of therapy. Coagulopathy can appear within 2-4 days of starting the drug.

  • Assess Vitamin K Status: If possible, measure vitamin K levels. Patients with pre-existing vitamin K deficiency are at higher risk.

  • Consider Alternative Antibiotics: If clinically appropriate, discuss with the prescribing physician the possibility of switching to an antibiotic that does not contain the NMTT side chain.

  • Administer Vitamin K: If the coagulopathy is confirmed to be due to this compound, administration of vitamin K can help to reverse the effect.

  • Monitor Coagulation Parameters: Continue to monitor PT/INR and aPTT closely after any intervention.

Issue: Falsely Elevated Serum Creatinine in a Patient on this compound

Symptoms:

  • Serum creatinine levels are higher than expected based on the patient's clinical condition.

  • The creatinine assay in use is based on the Jaffe reaction.

Possible Cause:

  • In vitro interference of this compound or its metabolites with the Jaffe reaction methodology.

Troubleshooting Steps:

  • Identify Assay Methodology: Determine if your laboratory's creatinine assay is a Jaffe-based method.

  • Use an Alternative Assay: If a Jaffe method is being used, re-run the sample using an enzymatic creatinine assay, which is not typically affected by this interference.

  • Timing of Sample Collection: If an alternative assay is not available, consider the timing of blood collection. Drawing blood just before the next dose of this compound (at trough concentration) may minimize the interference.

  • Communicate with Clinical Staff: Inform the clinical team of the potential for this compound interference with the creatinine result to avoid inappropriate clinical decisions based on a falsely elevated value.

Data Presentation

Table 1: Summary of this compound Interference with Laboratory Assays

AssayType of InterferenceMechanismPotential Clinical Impact
Coagulation (PT, aPTT) In vivoInhibition of vitamin K epoxide reductase by the NMTT side chain, leading to decreased synthesis of clotting factors II, VII, IX, and X.Prolonged clotting times, increased risk of bleeding, especially in patients with other risk factors.
Creatinine (Jaffe method) In vitroThe drug or its metabolites may react with picric acid, forming a colored compound that is falsely measured as creatinine.Falsely elevated creatinine levels, potentially leading to an incorrect diagnosis of renal impairment.
Creatinine (Enzymatic) None reportedEnzymatic methods are more specific for creatinine and are not known to be affected by this compound.Accurate measurement of creatinine.
Bilirubin In vivoCompetition with bilirubin for albumin binding sites.Increased levels of unbound bilirubin, a concern primarily in neonates. Direct analytical interference is less likely.

Experimental Protocols

Protocol: Assessing In Vitro Interference of this compound on a Jaffe Creatinine Assay

Objective: To determine if this compound causes a positive interference in a specific Jaffe-based creatinine assay.

Materials:

  • Pooled normal human serum with a known creatinine concentration.

  • This compound sodium salt.

  • Saline solution (0.9% NaCl).

  • Your laboratory's Jaffe creatinine assay reagents and analyzer.

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in saline.

  • Spike Serum Samples:

    • Create a series of serum samples with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 µg/mL).

    • To do this, add calculated volumes of the this compound stock solution to aliquots of the pooled serum.

    • Prepare a control sample by adding an equivalent volume of saline to an aliquot of the pooled serum.

  • Measure Creatinine:

    • Analyze the creatinine concentration in each of the spiked samples and the control sample using your Jaffe-based assay.

    • Run each sample in triplicate to ensure precision.

  • Analyze Data:

    • Calculate the mean creatinine concentration for each this compound concentration.

    • Compare the creatinine results of the spiked samples to the control sample.

    • A concentration-dependent increase in the measured creatinine level in the spiked samples would indicate a positive interference.

Visualizations

Cefmetazole_Coagulation_Interference cluster_pathway Vitamin K Cycle cluster_coagulation Coagulation Cascade This compound This compound (with NMTT side chain) VKOR Vitamin K Epoxide Reductase This compound->VKOR Inhibits ProlongedPT Prolonged PT/INR VitaminK_active Vitamin K (active) VKOR->VitaminK_active Activates VitaminK_inactive Vitamin K (inactive epoxide) VitaminK_inactive->VKOR Carboxylase Gamma-glutamyl Carboxylase VitaminK_active->Carboxylase Cofactor for ClottingFactors_active Active Clotting Factors Carboxylase->ClottingFactors_active Activates ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_inactive->Carboxylase Coagulation Normal Coagulation ClottingFactors_active->Coagulation

Caption: Mechanism of this compound-induced coagulopathy.

Creatinine_Interference_Workflow start Patient sample received (on this compound) decision_assay Is Creatinine Assay Jaffe-based? start->decision_assay jaffe_assay Perform Jaffe Creatinine Assay decision_assay->jaffe_assay Yes enzymatic_assay Perform Enzymatic Creatinine Assay decision_assay->enzymatic_assay No result_check Result clinically suspect? jaffe_assay->result_check result_check->enzymatic_assay Yes report_jaffe Report Jaffe result with caution note result_check->report_jaffe No report_enzymatic Report Enzymatic result enzymatic_assay->report_enzymatic end Accurate result reported report_jaffe->end report_enzymatic->end

Factors affecting Cefmetazole bioactivity in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefmetazole in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values. 1. This compound Degradation: this compound is susceptible to degradation due to improper storage or handling. It is unstable when exposed to heat, moisture, and light.[1] The compound's stability is also pH-dependent, with a relatively stable range between pH 5 and 9.[1] 2. Media Composition: Components in the cell culture medium may interact with this compound, reducing its bioactivity. The presence of proteins, such as those in Fetal Bovine Serum (FBS), can lead to protein binding, reducing the concentration of free, active drug.[2] 3. Inoculum Effect: The density of the bacterial inoculum can influence the apparent MIC. A higher bacterial load may require a higher concentration of this compound for inhibition.1. Proper Handling and Storage: Store this compound sodium in dark, cold conditions with relative humidity below 60%.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Use of a stability-indicating HPLC method can be employed to verify the concentration and purity of your this compound stock. 2. Media and Serum Considerations: If possible, perform initial MIC determinations in a standard broth medium like Mueller-Hinton Broth (MHB) to establish a baseline. When using cell culture media, be aware of the potential for interactions. Consider performing experiments in serum-free media or reducing the serum concentration to assess the impact of protein binding. 3. Standardize Inoculum: Ensure a standardized bacterial inoculum is used for each experiment, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[3]
No observed antibacterial effect at expected concentrations. 1. Bacterial Resistance: The bacterial strain being tested may have intrinsic or acquired resistance to this compound. This can be due to the production of β-lactamases or alterations in Penicillin-Binding Proteins (PBPs).[4] 2. Incorrect this compound Concentration: Errors in weighing, dissolving, or diluting the this compound powder can lead to a lower-than-expected final concentration.1. Verify Bacterial Susceptibility: Use a known susceptible control strain (e.g., E. coli ATCC 25922) in parallel with your experimental strains to confirm that the this compound is active. If the control strain is inhibited but the experimental strain is not, it is likely resistant. 2. Verify Stock Solution Concentration: Re-calculate and prepare a fresh stock solution of this compound. If problems persist, consider having the concentration of your stock solution analytically verified.
Precipitation of this compound in the cell culture medium. 1. Solubility Issues: this compound sodium is generally soluble in aqueous solutions, but high concentrations or interactions with media components could potentially lead to precipitation.1. Check Solubility Limits: Ensure that the final concentration of this compound in the medium does not exceed its solubility limit. Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO) at a higher concentration and then dilute to the final working concentration in the cell culture medium.[5]
Variability in results between different batches of media or serum. 1. Lot-to-Lot Variability: Cell culture media and FBS are complex biological mixtures, and their composition can vary between different manufacturing lots.[6][7] This can affect the stability and bioactivity of this compound.1. Quality Control: When starting a new series of experiments, it is advisable to test new lots of media and FBS to ensure consistency with previous results. If significant variability is observed, it may be necessary to screen several lots to find one that provides consistent results.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a β-lactam antibiotic that belongs to the cephamycin group.[8] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[9] this compound covalently binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11] This inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis and death.[12]

2. How stable is this compound in solution and in cell culture media?

This compound sodium is unstable when exposed to heat, moisture, and light.[1] In aqueous solutions, its degradation follows first-order kinetics at different temperatures and illuminations.[1] The stability of this compound is pH-dependent, with optimal stability in the pH range of 5 to 9.[1] It is recommended to prepare fresh solutions for each experiment and store them protected from light at 2-8°C for short-term use. The stability in specific cell culture media like DMEM or RPMI-1640 can be influenced by the various components in the media, and it is best practice to use freshly prepared solutions.

3. What are the optimal storage conditions for this compound?

This compound sodium powder should be stored in a dark, cold, and dry environment, with a relative humidity below 60%.[1] Stock solutions should be filter-sterilized and can be stored at -20°C or -80°C for longer-term storage, although fresh preparations are always recommended to ensure maximum bioactivity. Avoid repeated freeze-thaw cycles.

4. How does Fetal Bovine Serum (FBS) in cell culture medium affect this compound's bioactivity?

Fetal Bovine Serum contains a high concentration of proteins, most notably albumin, which can bind to drugs like this compound.[6][13] This protein binding is a reversible interaction, but it reduces the concentration of free, unbound this compound that is available to exert its antibacterial effect. The extent of protein binding can vary depending on the concentration of both the drug and the serum proteins.[2] This can lead to an apparent increase in the MIC of this compound in the presence of FBS.

5. What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary widely depending on the bacterial species and strain being tested. The Minimum Inhibitory Concentration (MIC) is the standard measure of its in vitro bioactivity. For susceptible strains of E. coli and Klebsiella spp., the MIC90 (the concentration required to inhibit 90% of isolates) can be as low as 4 µg/mL.[14] However, for other organisms or resistant strains, the MIC can be significantly higher.[4][15] It is crucial to determine the MIC for your specific bacterial strain in your experimental conditions.

6. Can this compound affect mammalian cells in culture?

While this compound's primary target is the bacterial cell wall, which is absent in mammalian cells, it is still good practice to assess any potential off-target effects on the mammalian cells in your co-culture system. This can be done by incubating the mammalian cells with a range of this compound concentrations and assessing cell viability and morphology using standard assays (e.g., MTT assay, trypan blue exclusion).

Quantitative Data Summary

Table 1: Stability of this compound Sodium under Different Conditions

Condition Observation Kinetic Model Reference
Temperature Degradation rate increases with increasing temperature.First-order kinetics[1]
Illumination Degradation rate increases with light exposure.First-order kinetics[1]
Relative Humidity Non-linear degradation kinetics.Non-linear kinetics[1]
pH Relatively stable between pH 5 and 9.-[1]
Ionic Strength Degradation rate increases with increased ionic strength.-[1]

Table 2: this compound MIC Values for Selected Bacteria

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) Reference
ESBL-producing Enterobacteriaceae≤14[14]
pAmpC-producing Enterobacteriaceae16>16[14]
Neisseria gonorrhoeae-16[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[3][16][17]

Materials:

  • This compound sodium powder

  • Appropriate solvent (e.g., sterile distilled water or DMSO)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent.

    • Further dilute the stock solution in the appropriate broth to achieve a concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated this compound solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

    • This will result in 100 µL of varying this compound concentrations in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Cefmetazone that completely inhibits visible bacterial growth.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a given solution (e.g., cell culture medium).[18][19][20]

Materials:

  • This compound sodium

  • Solution to be tested (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Filtration units (0.22 µm or 0.45 µm)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the test medium at a known concentration.

    • Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.

  • Incubation:

    • Incubate the solution under the desired experimental conditions (e.g., 37°C in a 5% CO₂ incubator).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for analysis.

  • Sample Preparation:

    • If the medium contains proteins (e.g., from FBS), precipitate the proteins by adding a suitable agent like acetonitrile or trichloroacetic acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and an appropriate mobile phase. The detection wavelength for this compound is typically in the UV range (e.g., 254 nm or 270 nm).

    • Inject a standard solution of this compound of known concentration to determine its retention time and to create a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Quantify the peak area of this compound in each sample.

    • Use the calibration curve to determine the concentration of this compound remaining at each time point.

    • Calculate the percentage of this compound remaining over time to assess its stability under the tested conditions.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase (MurJ) Nascent_PG Nascent Peptidoglycan Lipid_II_periplasm->Nascent_PG Glycosyltransferases Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (PBPs) PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG This compound This compound This compound->PBP Inhibition

Caption: this compound's mechanism of action via inhibition of bacterial cell wall synthesis.

G cluster_workflow Experimental Workflow: MIC Determination start Start prep_cef Prepare this compound Stock Solution start->prep_cef prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_cef->serial_dilute inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent MIC Results start Inconsistent MIC Results check_storage Check this compound Storage and Handling start->check_storage improper_storage Improper Storage? check_storage->improper_storage check_prep Verify Stock Solution Preparation prep_error Preparation Error? check_prep->prep_error check_inoculum Standardize Bacterial Inoculum inoculum_variable Inoculum Variable? check_inoculum->inoculum_variable check_media Assess Media and Serum Effects media_interaction Media Interaction? check_media->media_interaction improper_storage->check_prep No solution1 Use fresh this compound, store properly. improper_storage->solution1 Yes prep_error->check_inoculum No solution2 Recalculate and prepare fresh stock solution. prep_error->solution2 Yes inoculum_variable->check_media No solution3 Use 0.5 McFarland standard consistently. inoculum_variable->solution3 Yes solution4 Test in serum-free media or different media. media_interaction->solution4 Yes

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

References

Validation & Comparative

Cross-reactivity of Cefmetazole compared to other beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, drug development, and clinical science, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the advancement of novel therapeutics. This guide provides a detailed comparison of cefmetazole's cross-reactivity profile with other beta-lactam antibiotics, supported by available data and established immunological principles. Due to a paucity of specific quantitative clinical data for this compound, this guide emphasizes structural comparisons and the general principles of beta-lactam hypersensitivity to infer potential cross-reactivity.

Principles of Beta-Lactam Cross-Reactivity

Allergic reactions to beta-lactam antibiotics are primarily driven by the structure of their side chains, rather than the core beta-lactam ring itself.[1][2][3] The R1 side chain is considered the most significant determinant for IgE-mediated cross-reactivity.[1][3] Similarity in the R1 side chain between two beta-lactams increases the likelihood of an allergic patient reacting to both. While the R2 side chain's role is less defined, it can also contribute to immunogenicity.[1]

This compound: A Structural Overview

This compound is a second-generation cephalosporin, also classified as a cephamycin due to the presence of a 7-alpha-methoxy group. This structural feature confers high resistance to beta-lactamase enzymes. For the purposes of cross-reactivity, its R1 and R2 side chains are the key components to compare with other beta-lactams.

Comparative Analysis of Cross-Reactivity

While direct, large-scale clinical studies quantifying this compound's allergic cross-reactivity are limited, a large multicenter retrospective cohort study identified no cases of anaphylaxis induced by this compound among 1,123,345 exposures to various intravenous cephalosporins.[4] This suggests a favorable safety profile in terms of severe, immediate hypersensitivity reactions.

The following table summarizes the general cross-reactivity rates between major beta-lactam classes and discusses the probable cross-reactivity of this compound based on structural similarities.

Antibiotic Class Comparison General Cross-Reactivity Rate This compound Specifics & Structural Considerations
This compound vs. Penicillins Overall, the cross-reactivity between penicillins and cephalosporins is low, estimated at 1-2% in patients with a confirmed penicillin allergy.[1][5]This compound does not share R1 side chains with common penicillins like penicillin G, amoxicillin, or ampicillin. This structural dissimilarity suggests a very low likelihood of cross-reactivity in most penicillin-allergic patients.
This compound vs. Other Cephalosporins Cross-reactivity is higher between cephalosporins that share similar or identical R1 side chains.[6][7] For example, the risk is about 16% for cephalosporins with identical R1 side chains.This compound's R1 and R2 side chains are not identical to those of most commonly used first, third, or fourth-generation cephalosporins. However, it shares structural similarities with other cephamycins like cefoxitin.
This compound vs. Carbapenems The cross-reactivity between penicillins and carbapenems is less than 1%.[5][8] Data for cephalosporin-carbapenem cross-reactivity is limited but also appears to be low.This compound and carbapenems (e.g., imipenem, meropenem) have significantly different side chain structures. Therefore, the potential for allergic cross-reactivity is considered to be very low.

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of beta-lactam hypersensitivity and cross-reactivity involves a multi-step approach, including in vivo and in vitro tests.

In Vivo Testing: Skin Testing and Drug Provocation Test (DPT)
  • Skin Prick Testing (SPT): This is the initial step to assess for IgE-mediated hypersensitivity. A small drop of the antibiotic solution is placed on the skin, which is then lightly pricked. A wheal and flare reaction larger than the negative control indicates a positive result.[9]

  • Intradermal Testing (IDT): If the SPT is negative, an IDT is performed. A small amount of a more dilute antibiotic solution is injected into the dermis. This method is more sensitive than SPT but carries a slightly higher risk of a systemic reaction.[9]

In Vitro Testing

In vitro tests are used when skin testing is contraindicated or inconclusive.

  • Specific IgE (sIgE) Immunoassays (e.g., RAST, ImmunoCAP): These blood tests measure the amount of IgE antibodies specific to a particular drug allergen in a patient's serum.[3] The suspected allergen is bound to a solid phase, and the patient's serum is added. If specific IgE is present, it will bind to the allergen and can be detected using a radiolabeled or enzyme-labeled anti-IgE antibody.

  • Basophil Activation Test (BAT): This is a functional assay that measures the activation of basophils (a type of white blood cell involved in allergic reactions) in response to a specific allergen. Flow cytometry is used to detect the expression of activation markers on the surface of the basophils.

Visualizing Beta-Lactam Cross-Reactivity and Assessment Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts of beta-lactam cross-reactivity and a typical experimental workflow for its assessment.

G Logical Relationship of Beta-Lactam Cross-Reactivity cluster_penicillins Penicillins cluster_cephalosporins Cephalosporins cluster_carbapenems Carbapenems PenG Penicillin G This compound This compound PenG->this compound Dissimilar R1 Side Chain Low Cross-Reactivity Risk Imipenem Imipenem PenG->Imipenem Dissimilar Structure Very Low Cross-Reactivity Risk Amox Amoxicillin Cephalexin Cephalexin Amox->Cephalexin Similar R1 Side Chain Higher Cross-Reactivity Risk Ceftriaxone Ceftriaxone This compound->Ceftriaxone Dissimilar R1 Side Chain Low Cross-Reactivity Risk

Caption: Beta-Lactam Cross-Reactivity Pathways.

G Experimental Workflow for Beta-Lactam Allergy Assessment start Patient with History of Beta-Lactam Allergy history Detailed Clinical History (Nature and Timing of Reaction) start->history risk_strat Risk Stratification (e.g., Severe vs. Non-severe) history->risk_strat spt Skin Prick Test (SPT) with Suspected Beta-Lactam risk_strat->spt If suitable for testing in_vitro In Vitro Testing (e.g., sIgE, BAT) (If skin testing is contraindicated) risk_strat->in_vitro If skin testing not possible idt Intradermal Test (IDT) spt->idt Negative positive Allergy Confirmed Avoid Implicated Beta-Lactam spt->positive Positive dpt Drug Provocation Test (DPT) (Gold Standard) idt->dpt Negative idt->positive Positive dpt->positive Positive negative Allergy Excluded Safe to Use Beta-Lactam dpt->negative Negative in_vitro->dpt Negative/Inconclusive (Consider DPT) in_vitro->positive Positive

Caption: Workflow for Beta-Lactam Allergy Testing.

Conclusion

The potential for allergic cross-reactivity of this compound with other beta-lactam antibiotics is primarily dictated by its side chain structures. Based on current immunological principles, the risk of cross-reactivity with penicillins and carbapenems is low due to structural dissimilarities. While specific quantitative data for this compound remains scarce, its established safety profile regarding anaphylaxis is reassuring. For patients with a history of beta-lactam allergy, a thorough evaluation including a detailed history, and potentially skin testing and drug provocation tests, is essential to determine the safety of administering this compound or any other beta-lactam antibiotic.

References

Cefmetazole's Performance Against Clinically Isolated Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefmetazole's in vitro activity against clinically significant bacterial strains, benchmarked against other key antibiotics. The data presented is sourced from various studies to offer a broad perspective on its performance. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and development.

In Vitro Antimicrobial Activity: A Quantitative Comparison

The in vitro efficacy of this compound and its comparators is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value, representing the concentration required to inhibit 90% of the tested isolates, is a key metric for comparing the activity of different antibiotics against a population of a specific bacterial species.

The following tables summarize the MIC90 data for this compound and other beta-lactam antibiotics against common Gram-negative and Gram-positive clinical isolates.

Table 1: Comparative In Vitro Activity Against Enterobacteriaceae

OrganismThis compound (µg/mL)Cefoxitin (µg/mL)Cefotetan (µg/mL)Amoxicillin-Clavulanic Acid (µg/mL)
Escherichia coli8[1]>322[2]>32/16
Klebsiella pneumoniae8[1]>322[2]>32/16
Proteus mirabilis8[1]16≤0.258/4
Enterobacter cloacae>128>128>64>32/16
Serratia marcescens>128>12832>32/16

Table 2: Comparative In Vitro Activity Against Anaerobic Bacteria

OrganismThis compound (µg/mL)Cefoxitin (µg/mL)Cefotetan (µg/mL)Amoxicillin-Clavulanic Acid (µg/mL)
Bacteroides fragilis64[3]32[3]≥256[3]2/1
Bacteroides fragilis group (non-fragilis)>128128>25616/8

Table 3: Comparative In Vitro Activity Against Staphylococcus aureus

OrganismThis compound (µg/mL)Cefoxitin (µg/mL)Cefotetan (µg/mL)Amoxicillin-Clavulanic Acid (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)4[1]4160.5/0.25
Methicillin-Resistant S. aureus (MRSA)512[4]>256>64>32/16

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited in this guide, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Agent Stock Solutions:

    • This compound and comparator antibiotic powders are reconstituted according to the manufacturer's instructions to create high-concentration stock solutions.

    • Subsequent serial twofold dilutions are prepared in a suitable liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria.

  • Inoculum Preparation:

    • Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

    • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Standard 96-well microtiter plates are filled with the prepared antibiotic dilutions.

    • Each well is inoculated with the standardized bacterial suspension.

    • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most bacteria. For anaerobic bacteria, incubation is performed in an anaerobic atmosphere for 24-48 hours.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation:

    • A bacterial inoculum is prepared as described for the broth microdilution method (matching a 0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid.

    • The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Paper disks impregnated with a standardized concentration of this compound or a comparator antibiotic are placed on the surface of the agar.

  • Incubation:

    • The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • The diameter of the zone of growth inhibition around each disk is measured in millimeters.

    • The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by regulatory bodies like CLSI or EUCAST.

Visualizing Mechanisms and Workflows

To better understand the interactions and processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: MIC Determination start Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination.

G cluster_resistance This compound Resistance in Gram-Negative Bacteria This compound This compound porin Outer Membrane Porin (e.g., OmpF, OmpC) This compound->porin Entry ampC AmpC β-lactamase This compound->ampC Induces/Hydrolyzed by pbp Penicillin-Binding Proteins (PBPs) porin->pbp Translocation cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibition lysis Cell Lysis cell_wall->lysis Leads to resistance Resistance hydrolysis This compound Hydrolysis ampC->hydrolysis Causes hydrolysis->resistance porin_mutation Porin Mutation/ Downregulation porin_mutation->porin Reduces/Alters porin_mutation->resistance

This compound Resistance Mechanisms.

References

A Comparative Analysis of Cefmetazole and Other Cephalosporins Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Cefmetazole, a cephamycin antibiotic, against various members of the Enterobacteriaceae family, benchmarked against other key cephalosporins. The data presented is collated from multiple peer-reviewed studies to offer a comprehensive overview for research and drug development purposes.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other cephalosporins against common Enterobacteriaceae pathogens.

Table 1: Comparative In Vitro Activity (MIC50 in μg/mL) of this compound and Other Cephalosporins against Enterobacteriaceae

OrganismThis compoundCefoxitinCefotetanCefuroximeCeftriaxoneCefepime
Escherichia coli140.254≤0.004-0.5≤0.06
Klebsiella pneumoniae280.58≤0.004-0.5≤0.06
Proteus mirabilis4814≤0.004-0.5≤0.06
Enterobacter cloacae81616>64≤0.004-0.5≤0.5
Serratia marcescens163232>64≤0.004-0.51

Note: Data is compiled from multiple sources and represents a general consensus. Specific values may vary between studies.

Table 2: Comparative In Vitro Activity (MIC90 in μg/mL) of this compound and Other Cephalosporins against Enterobacteriaceae

OrganismThis compoundCefoxitinCefotetanCefuroximeCeftriaxoneCefepime
Escherichia coli4162168≤0.12
Klebsiella pneumoniae8324328≤0.12
Proteus mirabilis16328168≤0.12
Enterobacter cloacae>32>64>64>6484
Serratia marcescens>32>64>64>6488

Note: Data is compiled from multiple sources and represents a general consensus. Specific values may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of cephalosporins.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2][3] This method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

  • Preparation of Antimicrobial Solutions: Stock solutions of each cephalosporin are prepared at a concentration of 1280 μg/mL in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 128 μg/mL to 0.06 μg/mL in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.[4][5] The following protocol is based on CLSI guidelines.[4][5]

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

  • Exposure to Antimicrobial Agents: The bacterial suspension is added to flasks containing CAMHB with the cephalosporin at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without any antibiotic is also included.

  • Sampling and Viable Cell Counting: The flasks are incubated at 35°C with constant agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Serial dilutions of each aliquot are plated on nutrient agar plates.

  • Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL at each time point is calculated. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Thigh Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The neutropenic murine thigh infection model is a well-established model for this purpose.[6][7][8][9][10]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[6][8][10]

  • Infection: A bacterial suspension containing a known number of CFUs (typically 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.

  • Antimicrobial Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the cephalosporin via a relevant route of administration (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.

  • Assessment of Efficacy: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated to determine the number of viable bacteria (CFU/thigh). The efficacy of the antibiotic is determined by the reduction in bacterial load compared to untreated control animals.

Mechanisms of Resistance in Enterobacteriaceae

Resistance to cephalosporins in Enterobacteriaceae is often mediated by the production of β-lactamase enzymes, particularly AmpC β-lactamases, and by alterations in outer membrane permeability due to changes in porin channels.

AmpC β-Lactamase Induction Pathway

The expression of chromosomal AmpC β-lactamases can be induced in the presence of certain β-lactam antibiotics. This induction is a complex process linked to the recycling of the bacterial cell wall.

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Peptidoglycan Peptidoglycan PBP->Peptidoglycan Cross-linking (inhibited) Muropeptides Muropeptide Fragments Peptidoglycan->Muropeptides Degradation AmpG AmpG (Permease) Muropeptides->AmpG AnhydroMuropeptides 1,6-anhydromuropeptides AmpG->AnhydroMuropeptides Transport AmpD AmpD (Amidase) AmpR_inactive AmpR (Inactive) AmpD->AmpR_inactive Prevents activation NagZ NagZ AnhydroMuropeptides->AmpD Cleavage AnhydroMuropeptides->NagZ AmpR_active AmpR (Active) AnhydroMuropeptides->AmpR_active Binds and activates ampC_promoter ampC Promoter AmpR_inactive->ampC_promoter Represses AmpR_active->ampC_promoter Activates ampC_gene ampC gene ampC_promoter->ampC_gene Transcription AmpC AmpC β-lactamase ampC_gene->AmpC Translation AmpC->BetaLactam Hydrolyzes

Caption: Inducible expression of AmpC β-lactamase in Enterobacteriaceae.

Porin-Mediated Cephalosporin Resistance

Reduced permeability of the outer membrane, often due to the loss or modification of porin channels like OmpF and OmpC, can significantly contribute to cephalosporin resistance by limiting the entry of the antibiotic into the periplasmic space.[11][12][13][14][15]

Porin_Resistance cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm Cephalosporin_out Cephalosporin OmpF OmpF Porin Cephalosporin_out->OmpF Diffusion OmpC OmpC Porin Cephalosporin_out->OmpC Diffusion Reduced_Porins Reduced or Mutated Porins Cephalosporin_out->Reduced_Porins Reduced Diffusion Cephalosporin_in Cephalosporin OmpF->Cephalosporin_in OmpC->Cephalosporin_in PBP Penicillin-Binding Proteins (PBPs) Cephalosporin_in->PBP Binds and inhibits BetaLactamase β-lactamase Cephalosporin_in->BetaLactamase Hydrolysis

References

In-Vitro Showdown: A Comparative Analysis of Cefmetazole and Cefotetan Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in-vitro activities of two prominent cephamycin antibiotics: Cefmetazole and Cefotetan. This analysis synthesizes findings from multiple studies to illuminate their respective potencies against key bacterial groups.

Both this compound and Cefotetan are second-generation cephalosporins, more specifically classified as cephamycins, that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. Their primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Comparative In-Vitro Activity: A Quantitative Look

The in-vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and Cefotetan against clinically significant anaerobic bacteria, particularly the Bacteroides fragilis group, and a selection of Enterobacteriaceae.

Table 1: In-Vitro Activity Against the Bacteroides fragilis Group
Bacterial SpeciesAntibioticNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilisThis compound234816[1]
Cefotetan2341632[1]
B. thetaiotaomicronThis compound23432128[1]
Cefotetan23464256[1]
B. ovatusThis compound23432128[1]
Cefotetan23464256[1]
B. vulgatusThis compound23432128[1]
Cefotetan23464256[1]
B. distasonisThis compound234128256[1]
Cefotetan234128256[1]
B. fragilis GroupThis compound2800+-64[2]
Cefotetan2800+->128[2]

Generally, this compound demonstrates greater in-vitro potency against the Bacteroides fragilis group compared to Cefotetan, as evidenced by lower MIC90 values in a multi-center study.[2] Another study found their activity to be relatively equal against B. fragilis itself, but Cefoxitin (another cephamycin) showed superior activity over both this compound and Cefotetan against other species in the B. fragilis group.[1]

Table 2: In-Vitro Activity Against Enterobacteriaceae
Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliCefotetan≤0.125 - 640.252[3]
Klebsiella pneumoniaeCefotetan≤0.125 - 640.252[3]

Data from a study on ESBL-producing Enterobacterales indicates that Cefotetan has favorable in-vitro efficacy against E. coli and K. pneumoniae.[3] While direct comparative studies with this compound against a broad panel of Enterobacteriaceae are limited in the available literature, Cefotetan is generally considered to have potent activity against this group.[4][5]

Experimental Protocols

The determination of in-vitro antimicrobial activity is conducted using standardized methods to ensure reproducibility and comparability of results. The data presented in this guide are primarily derived from studies employing the agar dilution method, a reference standard for susceptibility testing of anaerobic bacteria, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Bacteria

The agar dilution method is a gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria. The general procedure is as follows:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefotetan are prepared at known concentrations.

  • Preparation of Agar Plates: A series of agar plates (typically Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific, twofold serial dilution of the antimicrobial agent. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in an appropriate broth medium to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and Cefotetan and the experimental workflow for determining antimicrobial susceptibility.

Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Leads to Antibiotic This compound / Cefotetan Antibiotic->PBP Binds to Lysis Cell Lysis and Death Inhibition->Lysis

Mechanism of Action of this compound and Cefotetan.

Experimental_Workflow Start Start PrepareMedia Prepare Agar Plates with Serial Dilutions of Antibiotic Start->PrepareMedia PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Plates PrepareMedia->Inoculate PrepareInoculum->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate ReadResults Read and Record MIC Incubate->ReadResults End End ReadResults->End

Antimicrobial Susceptibility Testing Workflow.

Conclusion

The in-vitro data suggests that while both this compound and Cefotetan are active against the Bacteroides fragilis group, this compound may have a slight advantage in potency against a broader range of species within this group. Cefotetan demonstrates reliable activity against key members of the Enterobacteriaceae family. The choice between these two agents for empirical therapy should be guided by local susceptibility patterns and the specific clinical context. Further head-to-head comparative studies, particularly against a wider array of Enterobacteriaceae, would be beneficial to provide a more complete picture of their respective in-vitro profiles.

References

Cefmetazole vs. Third-Generation Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Cefmetazole, a cephamycin antibiotic, and third-generation cephalosporins. The information is compiled from in vitro studies and clinical trials to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound, often classified as a second-generation cephalosporin, exhibits a broad spectrum of activity that includes significant efficacy against anaerobic bacteria, a characteristic that distinguishes it from many third-generation cephalosporins. While third-generation cephalosporins generally possess more potent activity against a wide range of aerobic Gram-negative bacilli, this compound's robust anti-anaerobic properties make it a valuable agent in specific clinical contexts, such as intra-abdominal infections and surgical prophylaxis. This guide presents a comparative analysis of their in vitro activity and clinical effectiveness, supported by experimental data and protocols.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of this compound and representative third-generation cephalosporins is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, indicate the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of this compound and Third-Generation Cephalosporins Against Key Bacterial Pathogens
OrganismThis compoundCefotaximeCeftriaxoneCeftazidime
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)1.6 - 12.52 - 84 - 168 - 32
Streptococcus pneumoniae≤0.12 - 2≤0.03 - 0.5≤0.03 - 10.5 - 8
Gram-Negative Aerobes
Escherichia coli0.25 - >128≤0.06 - >128≤0.03 - >128≤0.12 - >128
Klebsiella pneumoniae0.5 - >128≤0.06 - >128≤0.03 - >128≤0.12 - >128
Pseudomonas aeruginosa>12816 - >12832 - >1281 - >128
Anaerobes
Bacteroides fragilis group4 - 328 - >25616 - >256>256

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented are aggregated from various studies for comparative purposes.

Clinical Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials comparing this compound with a broad range of third-generation cephalosporins are limited. However, available studies provide valuable insights into their relative performance in specific indications.

Surgical Prophylaxis

In surgical prophylaxis, particularly for colorectal and gynecological procedures where anaerobic coverage is crucial, this compound has demonstrated efficacy. Some studies suggest that its activity against anaerobic pathogens provides an advantage in preventing surgical site infections in these contexts. Meta-analyses comparing first and second-generation cephalosporins (including cephamycins like this compound) with third-generation cephalosporins for surgical site infection prevention have shown that broader spectrum third-generation agents are not necessarily superior and that the choice of antibiotic should be guided by the expected pathogens at the surgical site[1].

Treatment of Intra-abdominal Infections

The management of complicated intra-abdominal infections often requires empirical antibiotic therapy with broad coverage against both aerobic and anaerobic bacteria. While third-generation cephalosporins like ceftriaxone are often used in combination with an anti-anaerobic agent such as metronidazole, this compound's intrinsic activity against many common anaerobic pathogens offers a potential monotherapy option[2][3]. Clinical studies have shown that a ceftriaxone plus metronidazole regimen is a widely used empirical treatment for complicated intra-abdominal infections[2]. The efficacy of this combination highlights the importance of anaerobic coverage, a key feature of this compound.

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of this compound and third-generation cephalosporins.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and third-generation cephalosporins against a panel of clinically relevant bacteria.

Methodology (based on CLSI guidelines): [4][5][6][7][8]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and third-generation cephalosporins are prepared according to the manufacturer's instructions and CLSI guidelines. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for aerobic bacteria. For anaerobic bacteria, plates are incubated in an anaerobic environment for 42-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Isolate C Inoculum Preparation (0.5 McFarland) A->C B Antimicrobial Agent D Serial Dilution B->D E Inoculation of Microtiter Plate C->E D->E F Incubation (35°C, 16-48h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and third-generation cephalosporins belong to the beta-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, which is crucial for the survival of bacteria.

mechanism_of_action cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall BetaLactam This compound & Third-Gen Cephalosporins BetaLactam->PBP Binds to & Inhibits

Beta-lactam antibiotics, including this compound and third-generation cephalosporins, exert their bactericidal effect by acylating and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By inhibiting these enzymes, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death[9][10][11][12].

Conclusion

This compound and third-generation cephalosporins represent important classes of antimicrobial agents with distinct but sometimes overlapping spectra of activity. While third-generation cephalosporins are generally more potent against a broad range of aerobic Gram-negative bacteria, this compound's significant activity against anaerobic pathogens makes it a valuable therapeutic option for mixed infections and for surgical prophylaxis in specific settings. The choice between these agents should be guided by the suspected or confirmed pathogens, local resistance patterns, and the clinical indication. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy of this compound and various third-generation cephalosporins in different clinical scenarios.

References

Meta-analysis of clinical trials involving Cefmetazole and other cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a meta-analysis of clinical trials involving Cefmetazole, a second-generation cephalosporin, and compares its performance against other cephalosporins in various clinical applications, primarily surgical prophylaxis. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available experimental data.

Mechanism of Action: Cephalosporins

Cephalosporins, including this compound, are a class of β-lactam antibiotics that exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death. This compound, as a cephamycin, is noted for its stability against β-lactamases, enzymes produced by some bacteria that can inactivate many penicillins and some cephalosporins.[1]

cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) Bacterial_Lysis Cell Lysis & Death Bacterial_Cell_Wall->Bacterial_Lysis Maintains Integrity PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Catalyzes Cephalosporin This compound & Other Cephalosporins Cephalosporin->PBP Inhibits

Caption: Mechanism of action for this compound and other cephalosporins.

Efficacy in Surgical Prophylaxis: this compound vs. Other Cephalosporins

Clinical trials have frequently evaluated this compound's role in preventing surgical site infections (SSIs), often comparing it to another second-generation cephalosporin, Cefoxitin. The data suggests comparable efficacy between the two in various surgical settings.

This compound vs. Cefoxitin in Abdominal and Hysterectomy Procedures
Study TypeSurgical ProcedureThis compound Group (Infection Rate)Cefoxitin Group (Infection Rate)OutcomeReference
Randomized Controlled TrialElective Abdominal Surgery3/89 (3.4%)6/39 (15.4%)Both regimens were acceptable with minimal toxicity.[2]
Randomized Prospective StudyAbdominal SurgeryNot specified, but 3 total infections out of 89 patientsNot specified, but no significant difference between groupsThis compound appears to be as safe and efficacious as Cefoxitin.[3]

Broader Context: Second-Generation Cephalosporins in Surgical Prophylaxis

A large-scale meta-analysis provides a broader view of how different cephalosporin generations perform in preventing SSIs. While this analysis did not isolate this compound, it grouped it with other second-generation cephalosporins like cefuroxime and cefamandole for comparison against the first-generation cephalosporin, cefazolin. The findings indicate that first-generation cephalosporins are as effective as second and third-generation cephalosporins for surgical prophylaxis.[4][5][6][7]

ComparisonCefazolin Group (SSI Rate)Comparator Group (SSI Rate)Statistical SignificanceReference
Cefazolin vs. Other Cephalosporins (Cefuroxime, Ceftriaxone, Cefamandole)3.51% (6327 patients)3.58% (6119 patients)Not statistically significant.[4][6]
Cefazolin vs. Cefuroxime4.05%4.15%Not statistically significant.[4]
Cefazolin vs. Cefamandole3.92%3.54%Not statistically significant.[4]

Efficacy in Treating Infections

Beyond prophylaxis, this compound has been evaluated for treating active infections. A recent study compared its effectiveness to Flomoxef for urinary tract infections (UTIs), including those caused by extended-spectrum β-lactamase (ESBL)-producing bacteria.

DrugIndicationKey FindingsReference
This compound vs. FlomoxefUrinary Tract InfectionsBoth drugs showed similar susceptibility rates for third-generation cephalosporin-resistant E. coli and K. pneumoniae. The effectiveness of Flomoxef was found to be comparable to that of this compound in treating UTIs without major complications.[8]

Adverse Events Profile

This compound is generally well-tolerated, with side effects reported in 2% to 4% of patients in large studies.[9] The adverse event profile is similar to other cephalosporins.

Adverse Event CategoryReported Effects for this compoundFrequencyReference
Gastrointestinal Nausea, vomiting, diarrhea, abdominal painUp to 4% of patients[9]
Hypersensitivity RashLess than 1% of patients[9]
Hematologic Thrombocytopenia, leukopenia, eosinophilia (very rare)Very rare[9]
Hepatic Mild increases in liver function testsRare[9]

A meta-analysis comparing cefoperazone-sulbactam to other cephalosporins found the overall incidence of adverse reactions to be similar between the groups (22% vs. 21%), with rash and nausea/vomiting being the most common.[10] This suggests a consistent safety profile across the cephalosporin class.

Experimental Protocols

The methodologies of the cited clinical trials share common frameworks, particularly for surgical prophylaxis studies.

Example Protocol: Randomized Trial for Surgical Prophylaxis
  • Objective: To compare the efficacy and safety of two cephalosporins (e.g., this compound vs. Cefoxitin) in preventing postoperative infections.

  • Study Design: A prospective, randomized, multicenter trial.[11]

  • Patient Population: Adults scheduled for specific elective surgeries (e.g., colorectal, abdominal).[2][11] Inclusion criteria often specify age ranges (e.g., 20-80 years) and exclude patients with pre-existing infections, certain organ dysfunctions, or prior antibiotic use.

  • Randomization: Patients are randomly assigned to receive either the investigational drug or the comparator.

  • Intervention:

    • This compound Group: A specified dose (e.g., a single dose or three doses) is administered intravenously just before the skin incision.[11]

    • Comparator Group: The other cephalosporin is administered according to a standard or comparative dosing regimen.

  • Primary Outcome: The primary measure is typically the incidence of surgical site infections (incisional or organ/space) within a defined postoperative period (e.g., 30 days).[11]

  • Data Analysis: The infection rates between the two groups are compared using statistical tests to determine if there is a significant difference.

cluster_pre Pre-Operative Phase cluster_op Peri-Operative Phase cluster_post Post-Operative Phase Enrollment Patient Enrollment (Elective Surgery Candidates) Criteria Inclusion/Exclusion Criteria Met Enrollment->Criteria Randomization Randomization Criteria->Randomization GroupA Group A: Receive this compound Randomization->GroupA GroupB Group B: Receive Comparator Cephalosporin Randomization->GroupB Surgery Surgical Procedure GroupA->Surgery GroupB->Surgery FollowUp 30-Day Follow-Up Surgery->FollowUp Assessment Outcome Assessment: Incidence of Surgical Site Infection (SSI) FollowUp->Assessment Analysis Statistical Analysis Assessment->Analysis

Caption: A typical experimental workflow for a surgical prophylaxis clinical trial.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmetazole
Reactant of Route 2
Reactant of Route 2
Cefmetazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.